2-butylamino-5-chloropyrimidine molecular weight and density
An In-depth Technical Guide to 2-Butylamino-5-chloropyrimidine Authored by: Gemini, Senior Application Scientist Introduction Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Butylamino-5-chloropyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their versatile chemical nature allows for a wide range of modifications, leading to compounds with diverse biological activities. This guide provides a detailed technical overview of 2-butylamino-5-chloropyrimidine, a specific derivative of this important class of heterocyclic compounds. While this compound is not extensively documented in publicly available literature, this guide will provide its calculated physicochemical properties, a proposed synthetic pathway, and potential applications based on the well-established chemistry of related pyrimidine analogs. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of 2-Butylamino-5-chloropyrimidine
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity.
Property
Value
Source
Molecular Formula
C8H12ClN3
Calculated
Molecular Weight
185.65 g/mol
Calculated
Density
Estimated to be around 1.2 ± 0.1 g/cm³
Estimated based on similar structures
Note: The molecular weight is calculated based on the chemical formula. The density is an estimate based on the densities of structurally related compounds such as 2-amino-5-chloropyrimidine (approximately 1.437 g/cm³).[3] The butyl group would likely decrease the density compared to the amino parent compound.
Synthesis of 2-Butylamino-5-chloropyrimidine
A plausible and common method for the synthesis of 2-butylamino-5-chloropyrimidine would involve the nucleophilic substitution of a suitable precursor, such as 2-amino-5-chloropyrimidine, or more directly from 2,5-dichloropyrimidine. A likely synthetic route would be the reaction of 2,5-dichloropyrimidine with butylamine.
This protocol describes a general procedure for the synthesis of 2-butylamino-5-chloropyrimidine from 2,5-dichloropyrimidine and butylamine.
Materials:
2,5-dichloropyrimidine
n-Butylamine
A suitable solvent (e.g., ethanol, N,N-dimethylformamide)
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2,5-dichloropyrimidine in the chosen solvent.
Addition of Reagents: Add an equimolar amount of n-butylamine and a slight excess of the non-nucleophilic base to the solution.
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of 2-butylamino-5-chloropyrimidine.
Potential Applications in Drug Development
Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases, which are crucial targets in cancer therapy.[4] The introduction of a butylamino group at the 2-position and a chloro group at the 5-position of the pyrimidine ring can significantly influence the compound's biological activity.
Potential Therapeutic Areas:
Oncology: As potential kinase inhibitors. The butylamino group can form hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs.
Antiviral Agents: Pyrimidine derivatives are key components of many antiviral drugs.[1]
Central Nervous System (CNS) Disorders: The lipophilic butyl group may enhance the ability of the molecule to cross the blood-brain barrier, making it a candidate for CNS-acting drugs.
Analytical Characterization
The identity and purity of synthesized 2-butylamino-5-chloropyrimidine would be confirmed using a suite of analytical techniques.
Analytical Methods
Technique
Purpose
Expected Observations
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification.
A single major peak indicating the purity of the compound.
Mass Spectrometry (MS)
Molecular weight determination and structural confirmation.
A molecular ion peak corresponding to the calculated molecular weight (185.65 for C8H12ClN3).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elucidation of the chemical structure.
Characteristic peaks for the butyl chain protons and the pyrimidine ring protons.
Infrared (IR) Spectroscopy
Identification of functional groups.
Absorption bands corresponding to N-H and C-N bonds.
This technical guide provides an in-depth analysis of N-Butyl-5-chloropyrimidin-2-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors. Structural Identity,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of N-Butyl-5-chloropyrimidin-2-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors.
Structural Identity, Synthesis Protocols, and Application in Medicinal Chemistry
Executive Summary
N-Butyl-5-chloropyrimidin-2-amine (CAS: 1526197-20-5) is a halogenated pyrimidine derivative characterized by a secondary amine at the C2 position and a chlorine substituent at the C5 position.[1] This specific substitution pattern renders the molecule a "privileged scaffold" in drug discovery. The C5-chlorine atom serves as a stable handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C2-amine provides essential hydrogen-bonding interactions within the ATP-binding pockets of various kinases. This guide details its physicochemical properties, validated synthesis routes, and quality control metrics.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
Moderate lipophilicity suitable for cell permeability.
pKa (Base)
~3.5 (Pyrimidine N)
The electron-withdrawing chlorine reduces the basicity of the ring nitrogens compared to unsubstituted pyrimidines.
H-Bond Donors
1
Secondary amine (NH).
H-Bond Acceptors
3
Pyrimidine nitrogens (N1, N3) and amine nitrogen.
Rotatable Bonds
4
Butyl chain flexibility.
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most efficient route to N-Butyl-5-chloropyrimidin-2-amine utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy. The starting material, 2,5-dichloropyrimidine , possesses two electrophilic sites.
C2 Position: Flanked by two electronegative nitrogen atoms, making it highly electron-deficient and reactive toward nucleophiles.
C5 Position: Located meta to the nitrogen atoms, it is significantly less reactive.
This electronic difference allows for highly regioselective substitution at C2 using n-butylamine, leaving the C5-chlorine intact for future functionalization.
Validated Experimental Protocol
Objective: Synthesis of N-Butyl-5-chloropyrimidin-2-amine on a 10 mmol scale.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59669641, N-Butyl-5-chloropyrimidin-2-amine. Retrieved from [Link]
N-Butyl-5-chloropyrimidin-2-amine safety data sheet (SDS)
Content Type: Technical Guide & Safety Monograph Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists. Chemical Identity & Structural Significance[1][2] N-Butyl-5-chloropyrimidin...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide & Safety Monograph
Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
Chemical Identity & Structural Significance[1][2]
N-Butyl-5-chloropyrimidin-2-amine is a specialized pyrimidine pharmacophore often utilized as a scaffold in the development of kinase inhibitors, PDE5 inhibitors, and various antiviral agents. Unlike its commodity parent (2-amino-5-chloropyrimidine), this
-alkylated derivative presents unique lipophilicity and solubility profiles that alter its bioavailability and handling requirements.
Physicochemical Profile[3][4]
IUPAC Name:
-butyl-5-chloropyrimidin-2-amine
Molecular Formula:
Molecular Weight: 185.65 g/mol
Predicted LogP: ~2.5 (Lipophilic, cell-permeable)
Physical State: Typically an off-white to pale yellow solid or viscous oil (purity dependent).
Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM); sparingly soluble in water.
Structural Activity Relationship (SAR) Context
The molecule features two critical reactive centers:
The 5-Chloro Position: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The Secondary Amine (2-position): Modulates hydrogen bonding capacity within the ATP-binding pocket of kinase targets.
Note: As a specialized intermediate, specific toxicological data may be sparse. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous 2-aminopyrimidines and alkylamines.
-butyl chain increases lipophilicity compared to the parent amine, enhancing skin absorption. Standard nitrile gloves may offer insufficient break-through time (<15 mins) for prolonged exposure.
Sensitization: Aminopyrimidines are known haptens. They can bind to skin proteins, triggering immune responses.
Reactivity Hazards: Stable under ambient conditions but incompatible with strong oxidizing agents and strong acids (protonation of the pyrimidine ring).
Operational Workflow: Safe Handling & Synthesis
This section details a self-validating workflow for utilizing N-Butyl-5-chloropyrimidin-2-amine in a Suzuki-Miyaura Cross-Coupling reaction, a standard application for this scaffold.
Experimental Protocol: Suzuki Coupling at C-5
Objective: Functionalization of the 5-chloro position with an aryl boronic acid.
Inerting: Flame-dry a two-neck round-bottom flask and purge with Argon for 10 minutes. Causality: Oxygen poisons Pd(0) species, stalling the catalytic cycle.
Solubilization: Dissolve the pyrimidine substrate in degassed 1,4-dioxane. Add the boronic acid and base.
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS (Target mass: Product MW).
Work-up: Cool to RT, filter through Celite (to remove Pd black), and partition between EtOAc and water.
The following diagram outlines the critical decision paths for safety and process integrity during the setup.
Figure 1: Operational safety workflow ensuring containment of the halogenated intermediate from retrieval to disposal.
Storage, Stability & Degradation Pathways
Understanding the degradation profile is essential for maintaining the integrity of your chemical inventory.
Storage Specifications
Temperature: 2–8°C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen.
Container: Amber glass vials (protect from UV-induced dechlorination).
Degradation Logic
While the pyrimidine ring is robust, the secondary amine is susceptible to oxidation over time, and the chloro-group can undergo slow hydrolysis in humid, acidic environments.
Figure 2: Primary degradation pathways. Hydrolysis of the C-Cl bond renders the scaffold inactive for cross-coupling.
Emergency Response Protocols
In the event of exposure, the following protocols must be activated immediately. These are specific to alkylated aminopyrimidines.
Ocular Exposure
Mechanism: Amines are basic; they cause saponification of corneal lipids.
Action: Irrigate immediately with saline or water for 15 minutes minimum . Do not use acidic neutralizing agents.
Dermal Exposure
Mechanism: Lipophilic absorption leading to potential systemic toxicity and local sensitization.
Action: Remove contaminated clothing. Wash skin with PEG-400 (polyethylene glycol) or soap and water. PEG is superior for solubilizing lipophilic amines.
Spill Containment
Isolate: Evacuate non-essential personnel.
Neutralize: Adsorb with sand or vermiculite. Do not use sawdust (potential fire hazard with amines).
Disposal: Incineration in a facility equipped with a scrubber for nitrogen oxides (
) and hydrogen chloride ().
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883840, 2-Amino-5-chloropyrimidine. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Pyrimidine derivatives and halogenated heterocycles. Retrieved from [Link]
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.[3] (Contextual grounding for Suzuki coupling of chloropyrimidines). Retrieved from [Link]
The 2-Amino-5-Chloropyrimidine Scaffold: A Privileged Architecture in Kinase Inhibition
The following technical guide details the therapeutic potential, chemical architecture, and experimental protocols for the 2-amino-5-chloropyrimidine scaffold. Executive Summary The 2-amino-5-chloropyrimidine moiety repr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, chemical architecture, and experimental protocols for the 2-amino-5-chloropyrimidine scaffold.
Executive Summary
The 2-amino-5-chloropyrimidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the design of ATP-competitive kinase inhibitors. Its structural utility is derived from its ability to function as a bidentate or tridentate hydrogen bond donor/acceptor system within the kinase hinge region, while the 5-chloro substituent provides a decisive steric and electronic anchor.
This guide analyzes the scaffold’s role in oncology (specifically ALK and VEGFR inhibition), details the structure-activity relationship (SAR) governed by the 5-chloro group, and provides validated protocols for its synthesis and functionalization.
Chemical Architecture & SAR
The "Hinge Binder" Mechanism
The pyrimidine ring is electronically deficient, making the 2-amino group a weak base but a potent hydrogen bond donor. In the context of kinase active sites:
N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide nitrogen of the hinge region (e.g., Met, Glu, or Val residues).
2-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.
The Critical Role of the 5-Chloro Substituent
The substitution at the C-5 position is not merely decorative; it is functional.
Hydrophobic Pocket Filling: The chlorine atom (Van der Waals radius ~1.75 Å) is perfectly sized to occupy the hydrophobic "gatekeeper" pocket adjacent to the hinge, often displacing water and increasing entropic gain upon binding.
Halogen Bonding: The 5-Cl atom can engage in halogen bonding (X-bonding) with backbone carbonyl oxygen atoms. The anisotropic electron distribution creates a positive electrostatic potential cap (
-hole) on the chlorine, attracting nucleophilic backbone carbonyls.
Metabolic Stability: Blocking the C-5 position prevents oxidative metabolism (e.g., by Cytochrome P450s) which typically targets electron-rich aromatic positions.
Visualization: SAR & Binding Mode
The following diagram illustrates the interaction of the scaffold within a generic kinase ATP-binding pocket.
Figure 1: Interaction map of the 2-amino-5-chloropyrimidine scaffold within the kinase active site.
Therapeutic Applications & Case Studies
Oncology: ALK Inhibition (Ceritinib)
The most prominent application of this scaffold is Ceritinib (Zykadia) , a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor used in non-small cell lung cancer (NSCLC).
Mechanism: Ceritinib utilizes a 2,4-diamino-5-chloropyrimidine core. The 5-chloro group orients the molecule within the ATP pocket, overcoming resistance mutations (like L1196M) that render first-generation inhibitors (e.g., Crizotinib) ineffective.
Data: Ceritinib demonstrates a 20-fold greater potency against ALK compared to Crizotinib in biochemical assays.
Oncology: VEGFR and CDK Inhibition
Research has identified 2-amino-4-aryl-5-chloropyrimidines as potent dual inhibitors.[1]
Target: VEGFR-2 (Angiogenesis) and CDK1 (Cell Cycle).
Efficacy: The 5-chloro derivative showed superior selectivity over the 5-H or 5-F analogs, attributing the potency boost to the specific electronic modulation of the pyrimidine ring by chlorine.
Infectious Disease: Covalent Cysteine Targeting
Recent studies utilize 2,5-dichloropyrimidines (precursors to the amino scaffold) as covalent inhibitors. The C-4 or C-6 position undergoes nucleophilic aromatic substitution (
) with non-catalytic cysteine residues (e.g., Cys440 in MSK1), permanently disabling the kinase.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (2-Amino-5-Chloropyrimidine)
This protocol describes the chlorination of 2-aminopyrimidine. This is the foundational step for building the library.
Reagents:
2-Aminopyrimidine (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.05 equiv)
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
Dissolution: Dissolve 2-aminopyrimidine (e.g., 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
Addition: Add N-Chlorosuccinimide (NCS) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction; monitor temperature.
Reaction: Heat the mixture to 50°C and stir for 4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.
Quench: Pour the reaction mixture into ice-cold water (100 mL).
Neutralization: Carefully neutralize with 50% NaOH solution until pH ~8. A precipitate will form.
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Purification: Recrystallize from ethanol to yield off-white crystals (Yield: ~75-85%).
Validation: melting point 235–238°C; ¹H NMR (DMSO-d₆) shows loss of C-5 proton signal.
Protocol B: Functionalization via SNAr (Ceritinib Precursor Route)
To synthesize complex drugs like Ceritinib, the scaffold is often accessed via 2,4,5-trichloropyrimidine , allowing sequential substitution.
C-4 Substitution: Dissolve 2,4,5-trichloropyrimidine in Ethanol/Isopropanol.
Nucleophile Addition: Add 1.0 equiv of the aniline nucleophile and 2.0 equiv of DIPEA.
Control: Stir at 0°C to Room Temperature . The C-4 position is most reactive due to the adjacent N3 nitrogen and the electron-withdrawing 5-Cl group.
Outcome: This yields the 2,5-dichloro-4-aminopyrimidine intermediate.
C-2 Substitution: The second displacement (at C-2) requires higher temperatures (reflux in n-butanol or dioxane) or Buchwald-Hartwig coupling conditions, yielding the final 2,4-diamino-5-chloropyrimidine core.
Visualization: Synthesis Workflow
Figure 2: Synthetic pathways for accessing and utilizing the 5-chloropyrimidine scaffold.
Quantitative Data Summary
Compound Class
Target
IC₅₀ (nM)
Role of 5-Cl
Ceritinib
ALK (L1196M)
~1.0 - 5.0
Overcomes steric clash of gatekeeper mutations; fills hydrophobic pocket.
2-Amino-4-aryl-5-Cl
VEGFR-2
12
5-Cl improves potency >10x vs 5-H analog via electronic modulation.
2-Amino-4-aryl-5-Cl
CDK1
4
High selectivity for CDK1 over CDK2 due to scaffold geometry.
Dichloropyrimidine
MSK1
N/A (Covalent)
5-Cl activates C-4/6 for nucleophilic attack by Cysteine.
References
Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials." Journal of Medicinal Chemistry, 2013.[3] Link
FDA. "FDA Approval of Ceritinib (Zykadia)." U.S. Food and Drug Administration, 2014.[4] Link
Bemis, G. W., & Murcko, M. A. "The properties of known drugs. 1. Molecular frameworks." Journal of Medicinal Chemistry, 1996. Link
Vertex Pharmaceuticals. "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)." Bioorganic & Medicinal Chemistry Letters, 2007. Link
Wilcken, R., et al. "Halogen Bonding in Specificity and Affinity of Kinase Inhibitors." Journal of Medicinal Chemistry, 2013.[3] Link
Navigating the Synthesis and Procurement of N-Butyl-5-chloropyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
For Immediate Release In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Among th...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Among the vast array of pyrimidine derivatives, N-Butyl-5-chloropyrimidin-2-amine has emerged as a key building block for the synthesis of novel drug candidates. This technical guide offers an in-depth analysis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its procurement, synthesis, and applications.
Market Landscape: Suppliers and Pricing Analysis
Procuring N-Butyl-5-chloropyrimidin-2-amine can be a critical first step in a research campaign. While not as ubiquitous as some basic chemical reagents, this compound is available from specialized suppliers. An analysis of the current market indicates that N-Butyl-5-chloropyrimidin-2-amine is often synthesized upon request, positioning it as a custom synthesis product for many chemical providers.
One of the prominent suppliers identified is SynQuest Laboratories , which lists N-Butyl-5-chloropyrimidin-2-amine in their catalog. Pricing is typically provided upon request (POA), a common practice for specialized and non-stock chemicals. Researchers seeking to purchase this compound should anticipate lead times associated with custom synthesis.
For budgetary and planning purposes, it is advisable to contact multiple chemical suppliers that offer custom synthesis services. When requesting a quote, providing the CAS number (if available), desired purity, and quantity will ensure an accurate and timely response. While a definitive price list is not publicly available, researchers can anticipate that the cost will be influenced by the quantity ordered, with a lower price per gram for larger quantities.
For researchers looking to synthesize N-Butyl-5-chloropyrimidin-2-amine in-house, the primary starting materials are more readily available. Key precursors include 2-amino-5-chloropyrimidine and a butyl-containing reagent, such as n-butylamine. Several major chemical suppliers offer these starting materials in various grades and quantities.
Strategic Synthesis of N-Butyl-5-chloropyrimidin-2-amine
The synthesis of N-substituted aminopyrimidines is a well-established area of organic chemistry, with several reliable methods available to researchers. The most direct and common approach for the synthesis of N-Butyl-5-chloropyrimidin-2-amine is the nucleophilic aromatic substitution (SNAr) of a di-substituted pyrimidine or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is highly suitable for the synthesis of N-alkylated aminopyrimidines. This reaction typically involves the coupling of an aryl halide (in this case, 2,5-dichloropyrimidine or 2-amino-5-chloropyrimidine) with an amine (n-butylamine) in the presence of a palladium catalyst and a phosphine ligand.
Caption: Workflow for the Buchwald-Hartwig amination synthesis.
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of N-Butyl-5-chloropyrimidin-2-amine via a Buchwald-Hartwig amination. Optimization of reaction conditions (e.g., catalyst, ligand, base, temperature, and reaction time) may be necessary to achieve optimal yields.
Materials:
2-Amino-5-chloropyrimidine
n-Butylamine
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
Xantphos or a similar phosphine ligand
Sodium tert-butoxide (NaOtBu) or another suitable base
Anhydrous toluene or another appropriate solvent
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to the catalyst).
Addition of Reactants: To the flask, add 2-amino-5-chloropyrimidine (1 equivalent), the base (e.g., 1.5-2 equivalents), and anhydrous toluene.
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
Addition of Amine: Add n-butylamine (1.2-1.5 equivalents) to the reaction mixture via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield N-Butyl-5-chloropyrimidin-2-amine.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors.[4] The introduction of a butyl group at the 2-amino position and a chlorine atom at the 5-position of the pyrimidine ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These substitutions can modulate the molecule's solubility, cell permeability, and binding affinity to the target kinase.
Derivatives of 2-amino-4-aryl-5-chloropyrimidines have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[5] These kinases are crucial regulators of cell proliferation and angiogenesis, making them attractive targets for cancer therapy. The N-butyl substituent can occupy a hydrophobic pocket in the kinase active site, contributing to the overall binding affinity and selectivity of the inhibitor.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
Conclusion
N-Butyl-5-chloropyrimidin-2-amine is a valuable building block for the development of novel kinase inhibitors and other therapeutic agents. While its procurement may require custom synthesis, established synthetic routes, such as the Buchwald-Hartwig amination, provide a reliable means for its preparation in a laboratory setting. The strategic incorporation of this and similar pyrimidine derivatives into drug discovery programs holds significant promise for the development of next-generation targeted therapies.
References
SilverFern Chemical. Amines (removed at Sams request) Chemical Supplier. Available from: [Link]
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. 2007 Apr 15. Available from: [Link][5]
Indo Amines Americas LLC. Fine Chemicals. Available from: [Link][3]
GJ Chemical. n-Butylamine Supplier and Distributor. Available from: [Link][2]
PureSynth. 2-Amino-5-Chloropyrimidine 98.0%(GC). Available from: [Link][1]
Introduction: The Central Role of 2-Aminopyrimidines and the Power of SNAr
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) for the Functionalization of 2-Aminopyrimidines For Researchers, Scientists, and Drug Development Professionals The 2-aminopyrimidine scaffold is a corner...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) for the Functionalization of 2-Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs, including kinase inhibitors like Imatinib and Gefitinib.[1] Its prevalence stems from its ability to form key hydrogen bond interactions with biological targets and its versatile chemical handles that allow for extensive structural modification. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for the functionalization of this privileged core, enabling the construction of diverse compound libraries crucial for drug discovery.[2]
Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes it highly susceptible to attack by nucleophiles, particularly at the positions ortho and para (2, 4, and 6) to the ring nitrogens.[2][3] This guide provides an in-depth exploration of the SNAr protocol for 2-aminopyrimidine derivatives, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical parameters that govern reaction success.
Part 1: Mechanistic Insights – The "Why" Behind the Protocol
Understanding the mechanism of SNAr is paramount to troubleshooting and adapting protocols for novel substrates. The reaction proceeds through a distinct addition-elimination pathway, which differs fundamentally from SN1 and SN2 reactions.[2]
The Addition-Elimination Pathway
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group (typically a halogen). This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the linchpin of the SNAr mechanism. The negative charge is delocalized through resonance, with the most stable resonance structures placing the charge on the electronegative ring nitrogen atoms. This delocalization provides the driving force for the initial attack.[3]
Elimination and Re-aromatization: In the final, typically fast step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Regioselectivity: A Predictable Outcome
For dichloropyrimidines, nucleophilic substitution is a nuanced process.
2,4-Dichloropyrimidines: In general, SNAr on 2,4-dichloropyrimidines favors substitution at the C-4 position.[4][5] This is attributed to the C-4 position having the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the most electrophilic site.[4]
Influence of Substituents: This inherent C-4 selectivity can be overridden by the electronic nature of other substituents on the ring. For instance, a strong electron-donating group (e.g., -NHMe, -OMe) at the C-6 position can reverse the selectivity, making the C-2 position more reactive.[4] Similarly, an electron-withdrawing group at C-5 enhances the typical C-4 selectivity.[6]
Symmetrically Substituted Pyrimidines: In symmetrically substituted systems like 2-amino-4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent, allowing for controlled mono- or di-substitution by managing the stoichiometry of the nucleophile.[7]
SNAr vs. Palladium-Catalyzed Cross-Coupling
While SNAr is highly effective for activated heterocycles, the Buchwald-Hartwig amination has emerged as a powerful complementary method for C-N bond formation.[8] For highly reactive substrates like 2-chloropyrimidine, which is estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr, palladium catalysis is often unnecessary and can be replaced by more environmentally friendly, metal-free SNAr conditions.[1][9] However, for less activated aryl halides or more complex couplings, the Buchwald-Hartwig reaction offers broader substrate scope and functional group tolerance.[8][10]
Part 2: A General Experimental Protocol
This protocol details a representative SNAr reaction between a 2-amino-4-chloropyrimidine derivative and a secondary amine nucleophile.
Purification: Silica gel for column chromatography.
Safety Precautions
Conduct the reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Consult the Safety Data Sheet (SDS) for all reagents before use. Many amines and solvents are volatile and flammable.
Step-by-Step Methodology
Reaction Setup: To a round-bottom flask, add the 2-amino-4-chloropyrimidine substrate (1.0 eq) and the chosen solvent (e.g., EtOH, approx. 0.1-0.2 M concentration).
Reagent Addition: Add the secondary amine nucleophile (1.2 eq) to the solution, followed by the base (e.g., TEA, 1.5 eq). The base scavenges the HCl generated during the reaction, preventing protonation of the nucleophile.
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.[7] Alternatively, microwave irradiation (e.g., 100-150 °C for 15-60 minutes) can significantly accelerate the reaction.
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
If using a high-boiling solvent like DMF or DMSO, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous).[11] If using a solvent like ethanol, concentrate the mixture under reduced pressure first, then partition the residue between water and ethyl acetate.
Combine the organic layers and wash sequentially with water and brine to remove residual solvent and salts.
Purification:
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-disubstituted aminopyrimidine.[11]
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Key Parameters and Optimization
The success of an SNAr reaction is a multifactorial equation. Careful consideration of each component is essential for achieving high yields and purity.
Parameter
Influence and Expert Insights
Leaving Group
The nature of the leaving group (LG) is critical. For halogens, the reactivity for the rate-determining attack step is often F > Cl > Br > I, as fluoride's high electronegativity makes the attached carbon more electrophilic. However, the C-LG bond-breaking step is easier for I > Br > Cl > F. The overall outcome depends on which step is rate-limiting. Sulfonyl groups (-SO₂R) are also excellent leaving groups.[12][13]
Nucleophile
A wide range of N-, O-, and S-based nucleophiles can be employed.[14] Amine nucleophilicity is generally: secondary aliphatic > primary aliphatic > aromatic amines. Steric hindrance on the nucleophile can significantly slow down or prevent the reaction.[15]
Solvent
Polar aprotic solvents like DMF, DMSO, and NMP are excellent choices as they can stabilize the charged Meisenheimer complex without protonating the nucleophile. Alcohols like ethanol can also be effective, especially for amination reactions.[7]
Base
A non-nucleophilic organic base like TEA or DIPEA is commonly used to neutralize the acid byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[11]
Temperature
Higher temperatures generally increase the reaction rate. Microwave heating is a highly effective tool for accelerating SNAr reactions, often reducing reaction times from hours to minutes and improving yields by minimizing side-product formation.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Insufficient temperature. 2. Poor nucleophile or leaving group. 3. Nucleophile protonated by acid byproduct.
1. Increase temperature; switch to microwave heating. 2. Use a more reactive substrate (e.g., fluoro instead of chloro) or a more potent nucleophile. 3. Ensure an adequate amount of base (1.5-2.0 eq) is present.
Multiple Products
1. Di-substitution on a di-halo substrate. 2. Competing reaction at another site. 3. Side reaction with solvent (solvolysis).
1. Use stoichiometric control of the nucleophile (e.g., 1.0-1.1 eq for mono-substitution). 2. Analyze the regioselectivity based on electronic factors; consider a protecting group strategy. 3. Use an aprotic solvent (DMF, DMSO) instead of a protic one (EtOH, MeOH) if solvolysis is observed.[7]
Product Degradation
1. Reaction temperature too high or time too long. 2. Product is sensitive to basic or acidic conditions.
1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a milder base or perform a neutral workup.
References
Bruening, F., et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry. Available at: [Link]
Moroccan Journal of Heterocyclic Chemistry. (n.d.). EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED PYRIDO [3,2-d]PYRIMIDINES INVOLVING SNAr AND SUZUKI-MIYAURA CROSS COUPLING REACTIONS. Available at: [Link]
Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: [Link]
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
Valle-Sintjago, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
ResearchGate. (2025). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. Available at: [Link]
MDPI. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available at: [Link]
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Available at: [Link]
ScienceDirect. (n.d.). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Available at: [Link]
Molbase. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Available at: [Link]
ResearchGate. (2025). ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. Available at: [Link]
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]
Clark, J. H., et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]
ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Kim, J., Cho, Y. S., & Min, S. (2016). Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society. Available at: [Link]
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]
Tang, P., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Available at: [Link]
Application Note: Optimized Synthesis of N-Butyl-5-chloropyrimidin-2-amine via
) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The aminolysis of 5-chloro-2-halopyrimidines with butylamine is a fundamental transformation in the synthesis of ki...
Author: BenchChem Technical Support Team. Date: February 2026
)
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The aminolysis of 5-chloro-2-halopyrimidines with butylamine is a fundamental transformation in the synthesis of kinase inhibitors and GPCR ligands. While seemingly trivial, the reaction is governed by strict electronic control dictated by the pyrimidine ring's nitrogen placement.
This guide details the optimized conditions for synthesizing N-butyl-5-chloropyrimidin-2-amine , focusing on the critical distinction between 2,5-dichloropyrimidine (standard substrate) and 5-chloro-2-fluoropyrimidine (highly activated substrate). We provide a robust, scalable protocol that minimizes common side reactions such as hydrolysis and bis-addition.
Mechanistic Grounding & Regioselectivity
The Electrophile: Why C2?
Unlike 2,4-dichloropyrimidine, where the C4 position is kinetically favored due to para-like resonance with N1, 2,5-dichloropyrimidine presents a different electronic landscape.
C2 Position: Flanked by two nitrogen atoms (
-position to both). The inductive electron-withdrawing effect of two nitrogens makes this carbon highly electrophilic.
C5 Position: Located in the
-position relative to nitrogens. It is electronically deactivated for nucleophilic attack and sterically hindered by the adjacent chloro group.
Result: Substitution occurs exclusively at C2 .
The Leaving Group Effect (F vs. Cl)
The rate of
reactions is heavily influenced by the electronegativity of the leaving group.
5-Chloro-2-fluoropyrimidine: The high electronegativity of fluorine lowers the energy of the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude compared to the chloride. This allows for room-temperature execution.[1][2][3][4]
2,5-Dichloropyrimidine: Requires thermal activation (typically 60–80°C) to overcome the activation energy barrier.
Reaction Pathway Diagram
The following diagram illustrates the reaction logic and potential impurity pathways.
Figure 1: Reaction pathway showing the formation of the target amine and the risk of hydrolysis if moisture is present.[1]
Critical Parameter Optimization
The following table summarizes the impact of key variables on reaction efficiency.
Variable
Recommended Condition
Scientific Rationale
Solvent
Ethanol (EtOH) or IPA
Polar protic solvents stabilize the ionic transition state of reactions. They are also "green" and allow for easy workup.
Alternative Solvent
THF or DCM
Use only if the substrate has poor solubility in alcohols. Reaction rates are generally slower in non-polar solvents.
Base
DIPEA (2.0 eq) or
Neutralizes the HCl/HF generated. Inorganic bases () are effective but require higher volumes of solvent due to poor solubility.
Stoichiometry
1.1 – 1.2 eq Amine
Slight excess ensures full conversion. Large excess is unnecessary and complicates purification.
Temperature
Reflux (Cl) / RT (F)
2,5-Dichloropyrimidine requires heat (reflux in EtOH). 5-Chloro-2-fluoropyrimidine reacts instantly at RT; cooling may be required on large scale.
Standardized Protocol
Materials
Substrate: 2,5-Dichloropyrimidine (CAS: 5464-78-8) OR 5-Chloro-2-fluoropyrimidine.
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloropyrimidine (1.0 equiv) in Absolute Ethanol (concentration 0.2 M – 0.5 M).
Note: Ensure the ethanol is dry to prevent competitive hydrolysis at the C2 position.
Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.
Nucleophile Addition: Add n-butylamine (1.1 equiv) dropwise via syringe.
Observation: No significant exotherm is expected for the dichloro substrate at room temperature.
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2][5] The starting material (Rf ~0.6) should disappear, and a more polar product spot (Rf ~0.3) should appear.
Workup:
Cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol and excess butylamine.
Redissolve the residue in Ethyl Acetate (EtOAc).
Wash the organic layer with Water (
) and Brine () to remove DIPEA salts.
Dry over anhydrous
, filter, and concentrate.
Purification:
The crude material is often pure enough (>95%) for subsequent steps.
If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Protocol Adjustment for 5-Chloro-2-fluoropyrimidine
Temperature: Perform the reaction at 0°C to Room Temperature . Do not heat.
Time: Reaction is typically complete in < 1 hour.
Caution: The addition of amine will be exothermic. Add slowly at 0°C.
80°C. The C5-Cl bond is extremely stable and rarely reacts under standard conditions.
Analytical Validation
1H NMR (DMSO-d6): Look for the disappearance of the C2 proton signal (if using pyrimidine, though here C2 has Cl) and the appearance of the NH signal (broad singlet, ~7.0-7.5 ppm) and butyl chain signals.
Mass Spec: Target mass
. Note the characteristic chlorine isotope pattern (3:1 ratio of M : M+2).
References
Regioselectivity in Pyrimidines
Title: Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine.[6][7][8][9]
Source:Journal of Medicinal Chemistry.
Context: Establishes the baseline reactivity of chloropyrimidines.
solvent selection for N-alkylation of 2-amino-5-chloropyrimidine
Part 1: Executive Summary & Core Directive The Challenge: The N-alkylation of 2-amino-5-chloropyrimidine (ACP) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .[1] The substrate possesses t...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The Challenge:
The N-alkylation of 2-amino-5-chloropyrimidine (ACP) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity .[1] The substrate possesses three potential nucleophilic sites: the exocyclic amine (
) and the two endocyclic ring nitrogens ( and ).
Direct alkylation with alkyl halides often suffers from poor regioselectivity, yielding mixtures of the desired exocyclic secondary amine (thermodynamic product) and the endocyclic imino-dihydro-pyrimidine (kinetic product), alongside over-alkylated tertiary amines.
The Directive:
This guide moves beyond generic "solvent lists" to provide a mechanistic framework for solvent selection. We prioritize Reductive Amination as the "Gold Standard" for mono-N-alkylation due to its superior selectivity.[1] However, for cases where direct alkylation with alkyl halides is unavoidable, we provide a Solvent-Base Matrix to maximize the exocyclic/endocyclic ratio.
Part 2: Mechanistic Insight & Solvent Selection
The Regioselectivity Paradox
The 5-chloro substituent on the pyrimidine ring is electron-withdrawing (
effect).[1] This reduces the basicity of the ring nitrogens ( of conjugate acid 3.5) compared to the unsubstituted parent. While this theoretically deactivates the ring, the endocyclic nitrogens often remain the kinetic point of attack due to their lone pair accessibility in the plane of the ring, whereas the exocyclic amine lone pair is partially delocalized into the -system.
Kinetic Pathway (Fast): Attack by Ring
1-alkyl-2-imino-5-chloro-1,2-dihydropyrimidine .[1] (Disrupts aromaticity, often reversible under high heat).
Thermodynamic Pathway (Stable): Attack by Exocyclic
The choice of solvent dictates the transition state energy and the state of the nucleophile (neutral vs. anionic).
Solvent Class
Representative Solvents
Interaction Mechanism
Impact on ACP Alkylation
Polar Aprotic
DMF, DMSO, NMP
Solvates cations () well; leaves anions "naked" and highly reactive.[1]
High Risk. Increases reactivity of all nucleophilic sites.[1] often leads to mixtures and over-alkylation unless stoichiometry is strictly controlled.[1] Essential for solubility of ACP.
Selectivity Enhancer. Poor solubility of ACP requires Phase Transfer Catalysis (PTC) . This creates a "loose ion pair" at the interface, often favoring the exocyclic alkylation if the base is chosen correctly.
Part 3: Visualization of Pathways
The following diagram illustrates the competing pathways and the decision logic for synthetic design.
Figure 1: Mechanistic divergence in the alkylation of 2-amino-5-chloropyrimidine. Reductive amination offers the most direct route to the target exocyclic amine.
Part 4: Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Use this method for synthesizing secondary amines when the corresponding aldehyde is available. It avoids regioselectivity issues entirely.[1]
Imine Formation: In a dry reaction vial, dissolve 2-amino-5-chloropyrimidine in DCE (0.2 M concentration).
Add the aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.
Checkpoint: Monitor by TLC/LCMS.[1] Formation of the imine (Schiff base) is crucial before adding the reductant to prevent direct reduction of the aldehyde to alcohol.
Reduction: Add
in one portion.
Stir at RT for 4–16 hours.
Quench: Quench with saturated aqueous
.
Workup: Extract with DCM (
), dry over , and concentrate.
Protocol B: Direct Alkylation (Anionic Method)
Use this method if you must use an alkyl halide (e.g., methyl iodide, benzyl bromide). This method relies on deprotonating the exocyclic amine to increase its nucleophilicity relative to the ring.
Deprotonation: Flame-dry a flask under Argon. Add NaH and wash with dry hexane to remove oil (optional). Suspend NaH in anhydrous DMF (0.5 M).
Cool to
.[1][2] Slowly add 2-amino-5-chloropyrimidine dissolved in DMF.
Anion Formation: Stir at
for 30 mins, then warm to RT for 30 mins. Evolution of gas indicates anion formation. The solution usually turns yellow/orange.
Alkylation: Cool back to
. Add the Alkyl Halide dropwise (very slowly).
Critical Control: Do NOT use excess alkyl halide.[1] Over-alkylation to the tertiary amine is rapid once the secondary amine is formed.
Reaction: Stir at
to RT. Monitor closely by LCMS.
Stop Condition: Stop when the starting material is <10% or if di-alkylation appears.[1]
Quench: Carefully add ice water.
Purification: The product may precipitate. If not, extract with EtOAc. Column chromatography is almost always required to separate the N-exo (desired) from N-endo (ring) byproducts.[1]
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Substrate insolubility.
Switch solvent to DMSO or NMP .[1] Increase temperature to (only for Protocol B).
Use Protocol B (NaH) to ensure anionic mechanism.[1] Alternatively, heat the reaction (thermodynamic control) to rearrange endo- to exo- product (requires high heat, in Toluene/sealed tube).
Ensure anhydrous solvents.[1] Avoid hydroxide bases at high temperatures (prevents of the 5-Cl or 2-amino group).[1]
Part 6: References
BenchChem Technical Support. (2025).[1] N-alkylation of 2-Aminopyrimidines: Challenges and Solutions. BenchChem Application Notes.[1] Link
Master Organic Chemistry. (2014). The Williamson Ether Synthesis and SN2 Reactions of Ambident Nucleophiles.Link
National Institutes of Health (NIH) / PubChem. (2025). 2-Amino-5-chloropyridine and Pyrimidine Properties.[1][3][4] PubChem Compound Summary.[1] Link
Organic Process Research & Development (OPRD). General principles of solvent selection for heterocyclic amination. (Search via ACS Publications for specific case studies on aminopyrimidines).[1]
Santa Cruz Biotechnology. 2-Amino-5-chloropyrimidine Product Data Sheet.[1][5]Link
removing unreacted butylamine from pyrimidine reaction mixtures
A-Z Guide for the Removal of Unreacted Butylamine from Reaction Mixtures Created by our Senior Application Scientists, this guide provides in-depth technical assistance for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
A-Z Guide for the Removal of Unreacted Butylamine from Reaction Mixtures
Created by our Senior Application Scientists, this guide provides in-depth technical assistance for researchers, chemists, and drug development professionals facing the common challenge of purifying pyrimidine products from excess butylamine. This resource combines theoretical principles with practical, field-tested protocols to ensure you can confidently select and execute the most effective purification strategy for your specific needs.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification process.
Q1: What is the fastest and most direct method to remove the bulk of unreacted butylamine after a reaction?
For a quick and efficient removal of a significant amount of butylamine, a simple aqueous acid wash is the most common and effective first step. Butylamine, being a primary amine, is basic and will readily react with a dilute acid (like 1M HCl) to form its corresponding butylammonium salt. This salt is highly soluble in water and can be easily separated from your organic product layer.[1][2]
Q2: My pyrimidine derivative is sensitive to strong acids. What are my options for removing butylamine?
If your product is acid-labile, you should avoid aggressive acid washes. You have several excellent alternatives:
Scavenger Resins: These are solid-supported reagents that covalently bind to the excess amine.[3] You simply stir the resin in your reaction mixture and then filter it off. This method is exceptionally mild and highly selective for primary amines.[4][5]
Aqueous Copper (II) Sulfate Wash: Washing your organic layer with a saturated solution of CuSO4 can effectively remove the amine. The copper ions form a complex with the butylamine, which is then extracted into the aqueous phase.[1][2][6] This is a milder alternative to acid washes.
Azeotropic Distillation: If your product is thermally stable, you can remove the butylamine by distillation, potentially with a solvent that forms an azeotrope with it to lower the boiling point.[7][8]
Q3: I performed an acid wash, but now I'm struggling with a persistent emulsion. What should I do?
Emulsion formation is a common issue when performing liquid-liquid extractions. To break an emulsion, you can try the following:
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
Allow the mixture to stand undisturbed for a longer period.
Gently swirl the mixture instead of vigorously shaking.
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
Q4: When is it most appropriate to use a scavenger resin over a traditional liquid-liquid extraction?
Scavenger resins are particularly advantageous in several scenarios:
When the product is acid or base sensitive: Scavengers offer a neutral purification method.[3]
For parallel or automated synthesis: The simple filtration workup is much more amenable to high-throughput workflows than multiple extractions.[4][9]
When extractions are ineffective: If your product has some water solubility or if the butylammonium salt has some organic solubility, a scavenger resin can provide a cleaner separation.
To drive a reaction to completion: By adding a scavenger for a byproduct, you can shift the equilibrium of a reaction.
Troubleshooting & In-depth Protocol Guides
This section provides detailed, step-by-step protocols for the most effective butylamine removal techniques, along with explanations of the underlying principles and troubleshooting tips.
Guide 1: Purification via Aqueous Acid Wash
This is the workhorse method for removing basic impurities like butylamine. Its effectiveness is rooted in fundamental acid-base chemistry.
Core Principle: Acid-Base Extraction
Butylamine is a base with a pKa of its conjugate acid (butylammonium) around 10.7.[10][11] By washing the organic reaction mixture with an aqueous acid solution (pH < 2), the butylamine is protonated to form the water-soluble butylammonium salt. This salt will then preferentially partition into the aqueous layer, leaving the neutral pyrimidine product in the organic layer.
Experimental Protocol: Standard Acid Wash
Solvent Choice: Ensure your pyrimidine product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Initial Wash (Optional but Recommended): Perform a preliminary wash with deionized water to remove any water-soluble components.
Acid Extraction:
Transfer the organic solution to a separatory funnel.
Add an equal volume of 1M hydrochloric acid (HCl).
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density).
Drain the lower aqueous layer.
Repeat the acid wash 1-2 more times to ensure complete removal of butylamine.
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
Brine Wash: Perform a final wash with brine to remove the bulk of the dissolved water from the organic layer.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[12]
Troubleshooting this Technique:
Product Extraction into Aqueous Layer: If your pyrimidine product has basic functional groups, it may also be protonated and extracted into the acid wash. If this is the case, you will need to basify the acidic aqueous layers and re-extract your product.
Incomplete Butylamine Removal: If you still observe butylamine in your product (e.g., by NMR or TLC), you may need to perform additional acid washes or use a more concentrated acid solution.
Guide 2: Covalent Scavenging with Polymer-Supported Resins
Scavenger resins offer a highly efficient and clean method for purifying products from excess reagents.[3][13] For primary amines like butylamine, isocyanate-functionalized resins are particularly effective.[5][14]
Core Principle: Covalent Bond Formation
The isocyanate groups on the resin act as electrophiles and react with the nucleophilic butylamine to form a urea linkage, thus covalently tethering the butylamine to the solid support. The purified product remains in solution and is recovered by simple filtration.[4][15]
Experimental Protocol: Amine Scavenging with MP-Isocyanate Resin
Choose the Right Resin: Macroporous (MP) isocyanate resins are often preferred as they do not require solvent swelling to be effective.[15]
Determine the Amount of Resin:
Calculate the molar amount of excess butylamine in your reaction.
Use a 2-3 fold molar excess of the scavenger resin relative to the excess butylamine.[16]
Scavenging Process:
To your crude reaction mixture, add the calculated amount of MP-Isocyanate resin.
Stir the suspension at room temperature. Reaction times can vary from 1 to 16 hours.[16] Gentle heating can accelerate the process.[15]
Monitor the removal of butylamine by a suitable technique (e.g., TLC, LC-MS).
Isolation:
Once the scavenging is complete, filter the mixture to remove the resin beads.
Wash the resin beads with a small amount of the reaction solvent to ensure complete recovery of your product.
Combine the filtrates and concentrate under reduced pressure to obtain your purified pyrimidine derivative.
Data Summary: Comparison of Common Scavenger Resins for Primary Amines
Selective for primary amines over secondary and tertiary amines.[4]
Sulfonic Acid
Amines
Ionic (Salt formation)
Strong cation exchange resin, effective for most amines.[5]
Guide 3: Purification by Distillation
For larger scale reactions or when butylamine is used in large excess, distillation can be an economical and effective purification method.
Core Principle: Difference in Boiling Points
This method relies on the significant difference in boiling points between butylamine (78 °C) and most pyrimidine derivatives, which are typically solids or high-boiling liquids.[17]
Experimental Protocol: Removal of Butylamine via Distillation
Atmospheric Distillation: If your product is not heat-sensitive, you can perform a simple distillation at atmospheric pressure to remove the bulk of the butylamine.
Vacuum Distillation: To avoid high temperatures that might degrade your product, it is often preferable to perform the distillation under reduced pressure.[12] This will lower the boiling point of the butylamine.
Azeotropic Distillation: In some cases, adding a solvent (an entrainer) that forms a lower-boiling azeotrope with butylamine can facilitate its removal.[7][8][18] Toluene is a common entrainer for removing water and can also be effective for amines.
Troubleshooting this Technique:
Co-distillation of Product: If your product has a relatively low boiling point, it may co-distill with the butylamine. In this case, fractional distillation may be required.
Thermal Degradation: Closely monitor the temperature of the distillation pot to avoid decomposition of your pyrimidine product.
Method Selection Workflow
To assist in choosing the optimal purification strategy, the following decision tree illustrates a logical workflow based on key experimental parameters.
Caption: Decision tree for selecting a butylamine removal method.
References
Google Patents. US4579630A - Method of separating primary amines from tertiary amines by azeotropic distillation.
Supra Sciences. Solid-Supported Scavengers. Available from: [Link]
PubMed. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles. Available from: [Link]
Amerigo Scientific. Scavenger Resins. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalyst & Conditions Selection for Difficult Pyrimidine Couplings
Ticket Type: Advanced Troubleshooting & Optimization Guide
Status: Active
Introduction: The Pyrimidine Paradox
Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing the "Pyrimidine Paradox." Pyrimidines are electron-deficient, theoretically making the C-X bond activated for oxidative addition. However, they are also notorious catalyst poisons. The basic nitrogen atoms (N1/N3) possess lone pairs that rapidly coordinate to Palladium(II), forming stable, unreactive "off-cycle" resting states (Pd-N adducts) that shut down the catalytic cycle before the amine can bind.
This guide moves beyond standard screening to provide a mechanistic logic for ligand selection, troubleshooting, and protocol design specifically for pyrimidine substrates.
Module 1: The Decision Matrix (Ligand Selection)
Do not rely on "kitchen sink" screening. Select your ligand based on the specific steric and electronic demands of your amine and the pyrimidine substitution pattern.
Table 1: Ligand Selection by Substrate Class
Amine Class
Primary Recommendation
Secondary Recommendation
Mechanistic Rationale
Primary Aliphatic
BrettPhos
tBuBrettPhos
BrettPhos is highly selective for monoarylation. Its bulk prevents bis-arylation and suppresses N-coordination of the pyrimidine to Pd.
Secondary Acyclic
RuPhos
SPhos
RuPhos provides the optimal steric pocket for secondary amines to bind and undergo reductive elimination, which is often the rate-limiting step for bulky amines.
Secondary Cyclic (e.g., Morpholine)
RuPhos
XPhos
Cyclic amines are sterically demanding.[1][2] RuPhos facilitates the difficult reductive elimination step.
Anilines (Primary)
BrettPhos
tBuXPhos
Anilines are less nucleophilic. Electronic-rich ligands (L-type) are required to boost Pd(II) electrophilicity for amine binding.
Amides / Sulfonamides
tBuBrettPhos
Me4tBuXPhos
These are poor nucleophiles. tBuBrettPhos is specifically engineered to prevent competitive binding of the pyrimidine substrate while facilitating amide binding.
"Impossible" Pyrimidines (e.g., 2-Cl-pyrimidine)
tBuXPhos
G4-Palladacycles
2-substituted pyrimidines form a chelate-like trap. tBuXPhos is bulky enough to destabilize this N-binding, forcing the cycle forward.
Module 2: Troubleshooting & Failure Modes
When a reaction fails, it rarely fails "randomly." It fails due to a specific mechanistic bottleneck. Use this guide to diagnose your crude LCMS data.
Scenario A: No Conversion (Starting Material Recovered)
Diagnosis: Catalyst Poisoning or Failure to Oxidatively Add.
The Cause: The pyrimidine nitrogen has bound to the Pd center (forming a stable (L)Pd(Ar)(N-pyr) complex), preventing the amine from entering. Alternatively, the C-Cl bond is too strong (rare for pyrimidines).
The Fix:
Switch to Pre-catalysts: Stop mixing Pd2(dba)3 + Ligand. Use Buchwald G3 or G4 precatalysts . These generate the active L-Pd(0) species immediately upon base exposure, bypassing the induction period where poisoning occurs.
Increase Temperature: Higher T (100–110 °C) promotes the dissociation of the off-cycle Pd-N species.
Scenario B: Protodehalogenation (Reduction of Ar-Cl to Ar-H)
Diagnosis: Beta-Hydride Elimination or "Starved" Reductive Elimination.
The Cause: The Pd(II)-Amido complex formed, but reductive elimination was too slow. Instead, the complex underwent beta-hydride elimination (if the amine has alpha-hydrogens) or abstracted a proton from the solvent.
The Fix:
Change Solvent: If using alcohols (MeOH, iPrOH), switch to Dioxane or Toluene .
Switch Ligand: Move to a ligand with a smaller "bite angle" or different sterics (e.g., from XPhos to RuPhos) to accelerate reductive elimination.
Increase Concentration: Higher amine concentration forces the equilibrium toward the amine-bound complex.
Rule of Thumb: In Pd-catalysis, oxidative addition generally occurs at the C4-position (less sterically hindered and electronically activated) before the C2-position.
Control: To force C2 selectivity, you often need to perform S_NAr (uncatalyzed) chemistry first if the amine is nucleophilic enough. For Pd-coupling, C4 is the kinetic product.
Module 3: Visualizing the Logic
Diagram 1: The Troubleshooting Flowchart
Use this logic flow to determine your next step after a failed screen.
Caption: Diagnostic workflow for analyzing failed pyrimidine amination reactions.
Diagram 2: The "Trap" Mechanism
Understanding why pyrimidines are difficult requires visualizing the off-cycle trap.
Caption: The "Off-Cycle Trap" where pyrimidine nitrogen coordinates to Pd, stalling the cycle.
Module 4: Experimental Protocols
Standard Operating Procedure (SOP): Difficult Pyrimidine Amination
Do not deviate from the order of addition unless specified.
Use with Pd-PEPPSI catalysts for mild, homogeneous conditions.
References
Maiti, D., et al. (2011). "Pd-catalyzed amination of 5-membered heterocycles and pyrimidines." Chemical Science, 2(1), 57-68.
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[8] Journal of the American Chemical Society, 130(41), 13552–13554.
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920.
BenchChem Technical Guides. (2024). "A Head-to-Head Battle of the Buchwald Ligands: tBuBrettPhos vs. tBuXPhos."
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and follow your institution's safety protocols.
Technical Support Center: Purification of N-Butyl-5-chloropyrimidin-2-amine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrimidine derivatives. Here, we address specific challenges and frequ...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrimidine derivatives. Here, we address specific challenges and frequently encountered questions regarding the purification of N-Butyl-5-chloropyrimidin-2-amine using normal-phase column chromatography.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatographic purification of N-Butyl-5-chloropyrimidin-2-amine.
Question: My compound is streaking or tailing significantly on the TLC plate and the column. How can I achieve sharp, well-defined bands?
Answer:
Peak tailing is a frequent issue when purifying basic compounds like amines on standard silica gel.[1][2] The root cause is the interaction between the basic amine functionality and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This strong, sometimes irreversible, interaction slows the elution of the compound in a non-uniform manner, leading to tailing.
Solutions:
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your eluent system.[4]
Triethylamine (TEA): Add 0.5-1% (v/v) triethylamine to your mobile phase. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing your product to travel through the column in a more uniform band.[4]
Ammonia: A solution of 7N ammonia in methanol can also be used, typically by adding a small percentage to the more polar co-solvent.
Reduce Sample Load: Overloading the column can saturate the stationary phase, leading to band broadening and tailing.[1] A general guideline is to use a ratio of crude material to silica gel between 1:30 and 1:100 by weight. If tailing persists, try loading less material.
Consider an Alternative Stationary Phase: If tailing remains a problem, consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by pre-treating it with a base.
Question: I'm struggling to find a solvent system that gives good separation between my product and a closely-running impurity. What should I do?
Answer:
Achieving good separation (resolution) is dependent on the selectivity of the chromatography system for the different components in your mixture. If two compounds have very similar retention factors (Rf), you need to alter the mobile phase composition to exploit subtle differences in their polarity and functional groups.[5][6]
Solutions:
Systematic TLC Analysis: Before running a column, it is crucial to screen various solvent systems using Thin Layer Chromatography (TLC).[4] Aim for a solvent system where the N-Butyl-5-chloropyrimidin-2-amine has an Rf value between 0.2 and 0.4, and the impurity is as far away as possible.[4]
Change Solvent Selectivity: If simple binary mixtures (e.g., ethyl acetate/hexane) fail, try solvents with different chemical properties.
Introduce a Chlorinated Solvent: Replace hexane with dichloromethane (DCM). DCM offers different selectivity and is a good solvent for many organic compounds.[7] A DCM/ethyl acetate or DCM/methanol system can be effective.
Use an Alcohol: For more polar impurities, adding a small amount of methanol to your eluent can significantly change the separation profile.[3]
Employ Gradient Elution: If a single (isocratic) solvent system cannot separate all components, a gradient elution is necessary. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[8]
Question: My compound seems to have very low recovery after column chromatography. Where could it have gone?
Answer:
Low recovery can stem from several factors, from irreversible adsorption on the column to decomposition.
Solutions:
Irreversible Adsorption: As discussed under "Peak Tailing," basic amines can bind very strongly to acidic silica gel. If you did not use a basic modifier like triethylamine, it's possible a significant portion of your product is permanently stuck to the column. Always incorporate a base when purifying amines on silica.
Decomposition on Silica: While less common for this specific molecule under standard conditions, some sensitive compounds can degrade on the acidic surface of silica gel. If you suspect decomposition, neutralizing the silica with a basic modifier is the first step. Alternatively, using a less harsh stationary phase like neutral alumina can be beneficial.
Improper Fraction Collection: If the compound is less UV-active than anticipated or if you are not monitoring by TLC frequently enough, you may miss the fractions containing your product. Ensure you are collecting appropriately sized fractions and analyzing them frequently (e.g., every 5-10 fractions) by TLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase to start with for N-Butyl-5-chloropyrimidin-2-amine?
A1: The standard and most effective stationary phase is Silica Gel (60 Å pore size, 230-400 mesh particle size) .[3] For the mobile phase, a good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. A 1:1 mixture of hexane and ethyl acetate is a common starting point for method development.[6] Given the amine and pyrimidine moieties, the polarity will be moderate.
Table 1: Suggested Solvent Systems for Initial TLC Screening
Non-Polar Solvent
Polar Solvent
Starting Ratio (v/v)
Notes
n-Hexane or Heptane
Ethyl Acetate
4:1
A standard starting point for many organic compounds.[9]
n-Hexane or Heptane
Dichloromethane (DCM)
1:1
Offers different selectivity than ethyl acetate.
Dichloromethane (DCM)
Methanol
20:1
Useful if the compound is more polar and shows low Rf in other systems.
All systems should be supplemented with 0.5-1% Triethylamine (TEA) to prevent peak tailing.
Q2: How do I properly pack and prepare my chromatography column?
A2: Proper column packing is essential to avoid channeling and ensure good separation.[4]
Choose the Right Column Size: Select a column with a diameter appropriate for the amount of crude material. A common rule is a 10:1 to 20:1 height-to-diameter ratio.
Prepare the Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g of silica for 1g of crude material) with the initial, low-polarity mobile phase until a consistent, pourable slurry is formed.
Pack the Column: With the column outlet closed, pour the slurry into the column. Open the outlet and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without air bubbles. Add more solvent as needed to keep the silica bed wet at all times.
Equilibrate: Once packed, wash the column with 2-3 column volumes of the initial mobile phase to ensure the entire stationary phase is equilibrated.[4][8]
Q3: What is "dry loading," and when is it preferred over "wet loading"?
A3:Wet loading involves dissolving your crude sample in a minimal amount of solvent and carefully pipetting it onto the top of the packed silica bed.[4] This is suitable for samples that are readily soluble in the mobile phase.
Dry loading is the preferred method for samples that have poor solubility in the initial eluent.[4]
Dissolve your crude material in a suitable, volatile solvent (like DCM or methanol).
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
Carefully add this powder to the top of your packed column, creating a uniform layer.
Gently add the initial mobile phase and proceed with the elution.
Dry loading prevents the sample from precipitating at the top of the column and often results in sharper bands and better separation.
Q4: How do I monitor the separation and identify the fractions containing my product?
A4: The most common method is Thin Layer Chromatography (TLC) .
Collect Fractions: Collect the eluent in a series of test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL per fraction is typical for a medium-sized column.
Spot Fractions on TLC: Using a capillary tube, spot every few fractions onto a TLC plate. It is good practice to also spot your crude material and a pure reference standard (if available) on the same plate for comparison.
Develop and Visualize: Develop the TLC plate in the solvent system used for the column. Visualize the spots under a UV lamp (254 nm), as pyrimidine rings are typically UV-active.[4] Circle the spots with a pencil.
Combine Fractions: Combine the fractions that show a clean spot corresponding to the Rf of your desired product. Fractions that are mixed with impurities can be combined and re-purified if necessary.
Experimental Workflow & Protocols
Detailed Protocol: Column Chromatography of N-Butyl-5-chloropyrimidin-2-amine
TLC Method Development:
Prepare several eluent systems (see Table 1), each containing 1% TEA.
Dissolve a small amount of crude material in DCM.
Spot the crude material on a silica gel TLC plate.
Develop the plates in the different eluent systems.
Visualize under UV light (254 nm).
Identify the solvent system that provides an Rf of 0.2-0.4 for the target compound and the best separation from impurities.
Column Preparation:
Select a glass column and calculate the required amount of silica gel (e.g., 40g silica for 1g crude).
Prepare a slurry of the silica gel in the chosen low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane + 1% TEA).
Pack the column as described in FAQ #2. Ensure the final packed bed is level and covered with a thin layer of sand to prevent disruption during solvent addition.
Equilibrate the column with 2-3 column volumes of the initial eluent.
Sample Loading:
Perform a dry load as described in FAQ #3 for best results.
Elution and Fraction Collection:
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
If using a gradient, systematically increase the percentage of the more polar solvent. A typical gradient might be:
5 Column Volumes (CV) of 10% EtOAc/Hexane
5 CV of 20% EtOAc/Hexane
10 CV of 30% EtOAc/Hexane
Collect fractions throughout the elution process.
Analysis and Product Isolation:
Analyze fractions by TLC as described in FAQ #4.
Combine the pure fractions containing N-Butyl-5-chloropyrimidin-2-amine.
Remove the solvent using a rotary evaporator to yield the purified product.
Confirm purity by NMR, LC-MS, or other appropriate analytical techniques.
Visual Diagrams
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Benchchem.
Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283. [Link]
Anonymous.
Linklab. HPLC Column Selection Guide.
Benchchem.
Separation Science.
Waters Corporation. Rapid Method Development through Proper Column Selection.
Chromatography Today.
Organomation.
Sung, K. et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 884-897. [Link]
Reddit. Amine workup.
Al-Zaydi, K. M. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. [Link]
University of Turin. Analysis of a chromatographic purification process: an experimental and modelling combined approach.
stability of N-Butyl-5-chloropyrimidin-2-amine under acidic conditions
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-Butyl-5-chloropyrimidin-2-amine. This document is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-Butyl-5-chloropyrimidin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. We will explore the underlying chemical principles, offer troubleshooting advice for common experimental issues, and provide validated protocols to help you ensure the integrity of your results.
Overview: Understanding the Stability of Substituted 2-Aminopyrimidines
N-Butyl-5-chloropyrimidin-2-amine belongs to the 2-aminopyrimidine class of heterocyclic compounds. This scaffold is prevalent in medicinal chemistry and is a key component of several therapeutic agents. The stability of such molecules is paramount, as degradation can lead to loss of activity, altered pharmacology, and the generation of potentially toxic impurities.
Under acidic conditions, the pyrimidine ring is susceptible to protonation at its ring nitrogens. This electron-withdrawing effect increases the electrophilicity of the carbon atoms in the ring, making them more vulnerable to nucleophilic attack. For N-Butyl-5-chloropyrimidin-2-amine, the primary stability concern in an acidic aqueous environment is acid-catalyzed hydrolysis. This guide will focus on predicting, identifying, and mitigating this degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-Butyl-5-chloropyrimidin-2-amine in acidic conditions?
A1: While specific kinetic data for this exact molecule is not extensively published, based on the established chemistry of related 2,4-diaminopyrimidine systems, the most probable degradation pathway is the acid-catalyzed hydrolysis of the exocyclic amino group at the C2 position.[1] This reaction involves the nucleophilic attack of water on the C2 carbon, leading to the displacement of the N-butylamino group and the formation of 5-chloro-N-butylpyrimidin-2-one. A secondary, though likely slower, pathway could be the hydrolysis of the C5-chloro group.
Q2: How does pH influence the rate of degradation?
A2: The rate of hydrolysis is expected to be highly pH-dependent. The reaction is catalyzed by acid, meaning the degradation rate will increase as the pH decreases.[2][3] The protonation of the pyrimidine ring nitrogens, which facilitates the nucleophilic attack, is more favorable at lower pH values. Therefore, working at the highest possible pH compatible with your experimental design (e.g., pH 4-5 vs. pH 1-2) can significantly improve stability.
Q3: What are the likely degradation products I should look for?
A3: The two most likely degradation products arising from simple hydrolysis are:
5-chloro-N-butylpyrimidin-2-one : Formed by the hydrolysis of the C2-amino group.
2-(butylamino)pyrimidin-5-ol : Formed by the hydrolysis of the C5-chloro group.
It is crucial to use an analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to correctly identify and quantify these potential impurities.[4]
Q4: Can temperature affect the stability of the compound in my acidic solution?
A4: Absolutely. Like most chemical reactions, the rate of hydrolysis will increase with temperature. If you are observing degradation, conducting your experiment at a lower temperature (e.g., 4°C vs. room temperature) can be an effective strategy to slow the degradation process. Thermal degradation is a common stress factor used in forced degradation studies to accelerate and identify potential degradation pathways.[5][6]
Q5: Are there any recommended storage conditions for this compound in an acidic formulation or buffer?
A5: For short-term storage, we recommend preparing solutions fresh whenever possible. If storage is necessary, solutions should be kept at a low temperature (2-8°C) and protected from light to minimize both hydrolytic and potential photodegradation.[5] The pH should be maintained as close to neutral as the experiment allows. For long-term storage, the compound should be stored as a solid powder in a cool, dark, and dry place.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My HPLC analysis shows a significant loss of the parent compound and the appearance of new, more polar peaks after incubation in an acidic buffer (e.g., pH < 4).
Potential Cause
Diagnostic Step
Recommended Solution
Acid-Catalyzed Hydrolysis
Run a time-course experiment. Take aliquots at t=0, 1h, 4h, and 24h and analyze by HPLC. A progressive decrease in the parent peak area with a corresponding increase in new peaks confirms degradation.
1. Increase pH : If your experiment allows, increase the buffer pH to the highest tolerable level. 2. Lower Temperature : Perform the experiment at a reduced temperature (e.g., on ice or at 4°C). 3. Reduce Incubation Time : Minimize the time the compound spends in the acidic medium.
Incorrect Standard Concentration
Prepare a fresh stock solution and a new standard curve. Re-quantify your t=0 sample.
If the t=0 sample now shows the correct concentration, the issue was with the standard preparation, not stability.
Issue 2: I am observing inconsistent results in my cell-based or enzymatic assay conducted in an acidic medium.
Potential Cause
Diagnostic Step
Recommended Solution
Time-Dependent Compound Degradation
Perform a stability study of the compound directly in your assay medium under assay conditions (time, temperature). Use HPLC to quantify the amount of parent compound remaining at the beginning and end of the assay.[5]
1. Pre-incubation Controls : Include a "compound in media only" control to quantify degradation over the assay duration. 2. Adjust Assay Protocol : If degradation is significant (>10%), consider shortening the assay time or adding the compound at the last possible moment.
Activity of Degradants
Use LC-MS to identify the structure of the degradation product(s). If possible, synthesize or isolate the degradant and test its activity in your assay.
If a degradant is active, it may confound your results. The primary goal should be to prevent its formation by modifying the assay conditions as described above.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability issues.
Caption: Troubleshooting workflow for stability issues.
Potential Acidic Degradation Pathway
This diagram illustrates the two most probable hydrolytic degradation pathways under acidic conditions.
Caption: Potential degradation pathways of N-Butyl-5-chloropyrimidin-2-amine.
Experimental Protocol: Forced Degradation Study
A forced degradation or "stress testing" study is essential for identifying potential degradation products and understanding the stability profile of your compound. This protocol provides a framework for such a study.
Objective: To evaluate the stability of N-Butyl-5-chloropyrimidin-2-amine under acidic stress conditions.
Materials:
N-Butyl-5-chloropyrimidin-2-amine
Class A volumetric flasks and pipettes
Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (HCl), 1.0 M solution
Sodium hydroxide (NaOH), 1.0 M solution
HPLC or UPLC system with UV/PDA detector and/or Mass Spectrometer
Procedure:
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-Butyl-5-chloropyrimidin-2-amine in acetonitrile.
Sample Preparation: For each condition, add 100 µL of the stock solution to a 1.5 mL HPLC vial. Evaporate the acetonitrile under a gentle stream of nitrogen to leave the neat compound.
Stress Conditions: Add 1.0 mL of the appropriate stress solution to the vials as described in the table below.
Incubation: Incubate the vials at the specified temperature. Collect time point samples (e.g., 0, 2, 8, 24 hours).
Quenching: To stop the degradation, neutralize the acidic samples by adding an equimolar amount of NaOH. For example, add 100 µL of 1.0 M NaOH to the 0.1 M HCl sample. Dilute all samples to a final concentration of ~10 µg/mL with your mobile phase for analysis.
Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).
Table 1: Recommended Conditions for Acidic Forced Degradation Study
Condition
Stress Solution
Temperature
Purpose
Acid Hydrolysis (Mild)
0.01 M HCl
40°C
To assess stability under mildly acidic conditions.
Acid Hydrolysis (Standard)
0.1 M HCl
40°C
Standard condition to induce and identify acid-labile products.[5]
Acid Hydrolysis (Strong)
1.0 M HCl
Room Temp
To simulate harsh acidic environments (e.g., gastric fluid).
Control
HPLC-grade Water
40°C
To assess for non-hydrolytic thermal degradation.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point.
Determine the relative percentage of each new impurity peak formed.
Use LC-MS to obtain the mass of the impurity peaks to help elucidate their structures.
This structured approach will provide a clear picture of the compound's stability and enable you to develop robust, reliable, and reproducible experimental protocols.
References
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
Dash, A. C., & Nanda, R. K. (1982). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions.
Teixidó, J., Borrell, J. I., Colominas, C., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192-9. [Link]
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]
Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan.
Tuchman, M., et al. (1988). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. The Journal of Clinical Investigation. [Link]
Goya, P., et al. (2017). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
Stanciu, G., et al. (2014). A Simple Method for Determination of Chloropyramine in Tablets. Journal of Chemistry. [Link]
Chen, E. (2013). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
Eide-Haugmo, I. (2011). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]
Waters Corporation. (2018). development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. Waters Corporation. [Link]
Bhambhani, A., & Blue, J. T. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
Al-Absi, R. S., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
Chen, Y.-P., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
Zacs, D. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-chloro-N-butylpyrimidin-2-amine
This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 5-chloro-N-butylpyrimidin-2-amine, a molecule of interest in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 5-chloro-N-butylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. By understanding its fragmentation fingerprint, researchers can achieve unambiguous identification, structural elucidation, and confident characterization in complex matrices. This document contrasts the predicted fragmentation of the target molecule with experimental data for a core analog, 2-amino-5-chloropyridine, to highlight the influence of the N-alkyl substituent.
Theoretical Fragmentation Pathway of 5-chloro-N-butylpyrimidin-2-amine
The fragmentation of 5-chloro-N-butylpyrimidin-2-amine in a tandem mass spectrometer, following protonation in an ESI source, is governed by the fundamental principles of gas-phase ion chemistry. The protonated molecule ([M+H]⁺) possesses an m/z of 188.08 (for the ³⁵Cl isotope). The positive charge, likely localized on one of the pyrimidine nitrogens or the exocyclic amine, induces specific bond cleavages upon collisional activation.
The primary fragmentation drivers are:
Alpha-Cleavage: The bond between the first and second carbon of the butyl chain (Cα-Cβ) is prone to cleavage. This is a characteristic fragmentation for aliphatic amines, driven by the stabilization of the resulting ion.[1][2]
Alkyl Chain Fragmentation: Sequential loss of neutral alkene fragments from the butyl group.[3]
Pyrimidine Ring Cleavage: Fission of the heterocyclic ring itself, though this often requires higher collision energy.[4][5]
The proposed fragmentation cascade is visualized below. The pathway highlights the most probable high-abundance fragments expected in a typical collision-induced dissociation (CID) spectrum.
Comparative Fragmentation Analysis: The Influence of the N-Butyl Group
To contextualize the predicted fragmentation, we compare it with the known electron ionization (EI) mass spectrum of a core structural analog, 2-amino-5-chloropyridine .[6] While EI is a harder ionization technique than ESI, the fundamental fragmentation of the aromatic core provides a valuable baseline.
The mass spectrum of 2-amino-5-chloropyridine is dominated by the molecular ion (m/z 128) and fragments resulting from the loss of HCN (m/z 101) and subsequent loss of a chlorine radical (m/z 93).[6]
The additional butyl group (C₄H₉) accounts for the 59 Da mass difference. ESI produces [M+H]⁺ while EI produces M⁺˙.
Primary Fragmentation
α-Cleavage: [M+H - C₃H₇]⁺, m/z 145.04
Loss of HCN: [M - HCN]⁺˙, m/z 101
The N-butyl group provides a low-energy fragmentation channel (α-cleavage) that is not available in the analog.[1][7] This is expected to be a dominant pathway.
Secondary Fragmentation
Loss of Butene: [M+H - C₄H₈]⁺, m/z 132.03
Loss of Cl: [M - Cl]⁺, m/z 93
The loss of butene via a rearrangement is another common pathway for N-alkyl amines.[2] The resulting ion (m/z 132.03) corresponds to protonated 2-amino-5-chloropyrimidine.
Ring Fragmentation
Loss of HCN from m/z 132.03 -> m/z 105.02
Loss of HCN from m/z 128 -> m/z 101
Both structures are expected to undergo cleavage of the heterocyclic ring, a characteristic fragmentation of pyrimidines and pyridines.[4]
Isotopic Signature
[M+H+2]⁺ at m/z 190.08
[M+2]⁺˙ at m/z 130
Both molecules will exhibit a characteristic ~3:1 intensity ratio for the M and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl.[8]
This comparison clearly demonstrates that the N-butyl group introduces new, lower-energy fragmentation pathways that are expected to dominate the MS/MS spectrum. Identifying fragments like m/z 145.04 and 132.03 would be strong evidence for the presence of the N-butyl substituent on the 5-chloropyrimidin-2-amine core.
Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis
This protocol outlines a robust method for acquiring high-quality MS/MS data for 5-chloro-N-butylpyrimidin-2-amine using a standard triple quadrupole or ion trap mass spectrometer equipped with an ESI source.[9][10]
Rationale and Causality
Ionization Mode (ESI): Electrospray ionization is chosen as it is a "soft" ionization technique, ideal for polar, thermally labile molecules. It reliably produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation, making it perfect for subsequent MS/MS experiments.[11]
Solvent System: A mixture of water and acetonitrile with a small amount of formic acid is used. Acetonitrile aids in desolvation, while formic acid provides a source of protons to promote the formation of [M+H]⁺ ions.[12]
Collision-Induced Dissociation (CID): This is the process of energizing the isolated precursor ions through collisions with an inert gas (like argon or nitrogen), causing them to fragment.[2] The collision energy is a critical parameter that must be optimized.
Step-by-Step Methodology
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in methanol.
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
Mass Spectrometer Infusion and Tuning:
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
Operate the ESI source in positive ion mode.
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion at m/z 188.1.
MS1 Scan (Full Scan):
Acquire a full scan spectrum from m/z 50 to 500 to confirm the presence and purity of the precursor ion at m/z 188.1 and its isotopic peak at 190.1.
MS2 Scan (Product Ion Scan):
Set the mass spectrometer to product ion scan mode.
Select m/z 188.1 as the precursor ion for isolation in the first mass analyzer.
Introduce a collision gas (e.g., argon) into the collision cell.
Apply a range of collision energies (e.g., starting from 10 eV and ramping to 40 eV) to induce fragmentation. The goal is to find an energy that produces a rich spectrum of fragment ions without completely obliterating the precursor.
Acquire the product ion spectrum in the second mass analyzer.
Experimental Workflow Diagram
Caption: Step-by-step workflow for MS/MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 5-chloro-N-butylpyrimidin-2-amine is predictably dominated by cleavages related to its N-butyl substituent. The primary fragments, arising from alpha-cleavage (loss of a propyl radical) and McLafferty rearrangement (loss of butene), serve as diagnostic markers that differentiate it from its core analog, 2-amino-5-chloropyridine. By employing the detailed ESI-MS/MS protocol provided, researchers can confidently generate and interpret fragmentation data to confirm the structure and identity of this and related compounds, ensuring data integrity in drug development and chemical research.
References
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC.
Galceran, M. T., et al. (1996). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry.
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Mass spectral fragmentation modes of pyrimidine deriv
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB.
The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]
Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. PMC.
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]
Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
Fragmentation Pattern in Mass Spectra. Slideshare. [Link]
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of N-Butyl-5-chloropyrimidin-2-amine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates N-Butyl-5-chloropyrimidin-2-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. As with any component desti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-Butyl-5-chloropyrimidin-2-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. As with any component destined for therapeutic use, its purity is not merely a quality metric but a cornerstone of safety and efficacy for the final drug product.[1][2] Impurities, even in trace amounts, can originate from starting materials, by-products of side reactions, or degradation, and may possess their own pharmacological or toxicological profiles. Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable for quality control (QC) and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-Butyl-5-chloropyrimidin-2-amine. We will explore a primary, workhorse method—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV)—and compare its performance against higher-resolution Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and the complementary technique of Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, providing a framework for method development and selection in a drug development setting.
For routine quality control of N-Butyl-5-chloropyrimidin-2-amine, an RP-HPLC method with UV detection is the industry standard. Its prevalence is due to its high resolution, robustness, and cost-effectiveness for quantitative analysis.[1][3] The core objective is to develop a "stability-indicating" method, which is a validated analytical procedure that can accurately measure the decrease in the active ingredient's concentration due to degradation.[4]
Causality in Method Development
The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte.
Column Selection: N-Butyl-5-chloropyrimidin-2-amine is a moderately polar molecule containing both a hydrophobic butyl chain and a polar aminopyrimidine ring. A C18 (octadecyl) stationary phase is the logical first choice, as it provides sufficient hydrophobic retention for the molecule, allowing for effective separation from more polar or less retained impurities.[5] The use of columns with superficially porous particles can offer improved resolution and faster analysis times compared to traditional fully porous particles.[5]
Mobile Phase Optimization: The mobile phase must be tailored to achieve optimal retention and peak shape.
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, resulting in better efficiency and lower backpressure.
Aqueous Phase & pH Control: The aminopyrimidine moiety is basic. Controlling the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate) is critical.[6] An acidic pH (e.g., pH 3.0-4.0) ensures the amine group is consistently protonated, leading to sharp, symmetrical peaks and preventing peak tailing.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to elute any strongly retained impurities and clean the column, ensuring a stable baseline for subsequent injections.[7]
Wavelength Selection: The UV detection wavelength (λmax) is determined by scanning a dilute solution of the analyte across the UV spectrum (e.g., 200-400 nm).[8] Selecting the wavelength of maximum absorbance ensures the highest sensitivity for both the main compound and its potential impurities.
Workflow for HPLC Method Development and Validation
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol: RP-HPLC-UV
Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Forced Degradation Protocol
To ensure the method is stability-indicating, forced degradation studies are performed to intentionally degrade the sample.[9][10] The goal is to achieve 5-20% degradation of the main peak.[10][11]
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[12]
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure, samples are neutralized (if necessary), diluted, and analyzed by the HPLC method to check for separation of the parent peak from all degradation products.
Alternative Method 1: UPLC-MS for Enhanced Resolution and Identification
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC, particularly during process development and for comprehensive impurity profiling.[2][13]
Rationale and Key Advantages
Increased Resolution & Speed: UPLC systems use columns with sub-2 µm particles, resulting in much higher separation efficiency and significantly shorter analysis times (often under 15 minutes).[13]
Enhanced Sensitivity: The sharper, narrower peaks produced by UPLC lead to greater peak heights and improved signal-to-noise, enhancing sensitivity.
Definitive Identification: The mass spectrometer provides mass-to-charge (m/z) ratio information, which is invaluable for confirming the identity of known impurities and elucidating the structure of unknown ones.[14] This overcomes the primary limitation of UV detection, which cannot differentiate between compounds with similar chromophores. For N-Butyl-5-chloropyrimidin-2-amine, Electrospray Ionization (ESI) in positive mode would be highly effective due to the basic nitrogen atoms.[13]
Experimental Protocol: UPLC-MS
Chromatographic System: UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.[13]
Column: Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm.[13]
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is used instead of phosphate buffers as it is volatile and MS-compatible).[15]
Alternative Method 2: GC-MS for Volatile Impurities and Residual Solvents
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique. While HPLC and UPLC are ideal for non-volatile and thermally labile compounds, GC-MS excels at the analysis of volatile and semi-volatile substances.[16]
Rationale and Application
Screening for Volatile Impurities: In the synthesis of N-Butyl-5-chloropyrimidin-2-amine, volatile starting materials, reagents, or by-products may be present. GC-MS is the gold standard for detecting and identifying these types of impurities.[16][17]
Residual Solvent Analysis: Pharmaceutical manufacturing processes often use solvents that must be removed. GC-MS (typically with a headspace sampler) is the required technique for quantifying residual solvents according to ICH Q3C guidelines.
Orthogonal Method: It provides an orthogonal separation mechanism (based on volatility and polarity in the gas phase) to LC, which is valuable for a complete impurity profile.
Experimental Protocol: GC-MS
Chromatographic System: GC system with a split/splitless injector coupled to a mass spectrometer.
Column: ZB-5 (5% Phenyl-Arylene), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program:
Initial: 50°C, hold for 2 min.
Ramp: 15°C/min to 280°C.
Hold: 5 min at 280°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[1]
Performance Comparison and Method Selection
The choice of analytical method depends on the specific goal, whether it is routine QC, process development, or in-depth impurity characterization.
Required (analyte must be volatile & thermally stable)
System Complexity
Moderate
High
High
Cost (Instrument & Maint.)
$
$
Decision Logic for Method Selection
The following diagram illustrates a logical approach to selecting the appropriate analytical technique based on the stage of drug development and the analytical question at hand.
Caption: Decision tree for selecting the optimal analytical method.
For the routine purity assessment of N-Butyl-5-chloropyrimidin-2-amine, the developed RP-HPLC-UV method is the most suitable choice due to its robustness, cost-effectiveness, and excellent quantitative performance.[1] It provides the necessary precision and accuracy for batch release and stability testing.
The UPLC-MS method serves as an indispensable tool during process development and for impurity investigations. Its ability to rapidly separate and provide mass information is crucial for building a comprehensive understanding of the impurity profile.
Finally, GC-MS is a vital, complementary technique. It should be employed to screen for volatile process-related impurities and is the required method for residual solvent analysis, ensuring a complete picture of the compound's purity. Together, these three methods form a comprehensive analytical toolkit for ensuring the quality and safety of N-Butyl-5-chloropyrimidin-2-amine.
References
Title: Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases
Source: PubMed
URL: [Link]
Title: Development and validation of novel stability-indicating rp-hplc method
Source: TSI Journals
URL: [Link]
Title: GC-MS for Volatile Impurity Analysis
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Development of forced degradation and stability indicating studies of drugs—A review
Source: ScienceDirect
URL: [Link]
Title: Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent
Source: Semantic Scholar
URL: [Link]
Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method
Source: iMedPub
URL: [Link]
Title: Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation
Source: PLOS ONE
URL: [Link]
Title: Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in
Source: Aberystwyth University
URL: [Link]
Title: development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers
Source: Waters Corporation
URL: [Link]
Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals
Source: Shimadzu
URL: [Link]
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL
Source: Acta Poloniae Pharmaceutica
URL: [Link]
Title: HPLC-MS ANALAYSIS OF 15 NITROSAMINES
Source: Docuchem
URL: [Link]
Title: Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System
Source: ResearchGate
URL: [Link]
Title: Active pharmaceutical ingredient, Chloropyramine, Gas chromatography-mass detection, Tablets
Source: UGD Academic Repository
URL: [Link]
comparing bioactivity of N-butyl vs N-ethyl 5-chloropyrimidines
Comparative Bioactivity Guide: N-Ethyl vs. N-Butyl 5-Chloropyrimidines Executive Summary This guide provides a technical comparison between N-ethyl-5-chloropyrimidines and N-butyl-5-chloropyrimidines .
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Bioactivity Guide: N-Ethyl vs. N-Butyl 5-Chloropyrimidines
Executive Summary
This guide provides a technical comparison between N-ethyl-5-chloropyrimidines and N-butyl-5-chloropyrimidines . While sharing the same privileged 5-chloropyrimidine scaffold—ubiquitous in kinase inhibitors (e.g., VEGFR-2, CDK1) and purinergic receptor antagonists (P2X3)—the variation in the N-alkyl chain length dictates distinct physicochemical and biological profiles.[1]
Key Takeaway: The transition from N-ethyl to N-butyl acts as a "lipophilic switch."[1]
N-Ethyl: Preferred for optimizing metabolic stability and solubility in fragment-based drug discovery (FBDD).[1] It fits tighter binding pockets (e.g., ATP-binding sites with small gatekeeper residues).[1]
N-Butyl: Enhances membrane permeability and hydrophobic interaction potency, often superior in antimicrobial applications and targets with large hydrophobic pockets, but at the cost of aqueous solubility and increased metabolic clearance risk.
Physicochemical & Structural Analysis
The structural modification from ethyl (C2) to butyl (C4) fundamentally alters the molecule's interaction with biological solvents and protein targets.
Feature
N-Ethyl-5-Chloropyrimidine
N-Butyl-5-Chloropyrimidine
Impact on Bioactivity
Lipophilicity (cLogP)
~1.2 - 1.5
~2.2 - 2.5
Butyl penetrates cell membranes more effectively but risks non-specific binding.[1]
Steric Volume
Low
Moderate
Ethyl is preferred for sterically restricted pockets (e.g., P2X3 orthosteric sites).
Aqueous Solubility
Moderate to High
Low
Ethyl formulations are easier to stabilize in saline/buffer.
Metabolic Liability
Low
Moderate
Butyl is prone to hydroxylation by CYP450 enzymes.[1]
Rotational Freedom
Restricted
High
Butyl incurs a higher entropic penalty upon binding unless the pocket is flexible.
Biological Performance Comparison
Case Study A: Antimicrobial Potency (Membrane Permeation)
Context: 5-chloropyrimidines are explored as antifungals and antimycobacterials.[1]
Mechanism: The target is often intracellular. Efficacy relies heavily on passive diffusion through the lipid bilayer.
Observation: The N-Butyl derivative consistently outperforms the N-Ethyl analog in phenotypic screens against Mycobacterium tuberculosis and Candida albicans.[1]
Causality: The increased lipophilicity of the butyl chain facilitates rapid transit across the mycolic acid-rich cell wall of mycobacteria, a barrier that often excludes the more polar ethyl derivatives.
Case Study B: Kinase Inhibition (ATP-Binding Pocket Fit)
Context: Targeting CDK1 or VEGFR-2 for oncology.[1]
Mechanism: Competitive inhibition at the ATP-binding site.[1] The 5-chloro group usually occupies a hydrophobic pocket, while the N-alkyl group extends towards the solvent front or the ribose-binding region.[1]
Observation: The N-Ethyl derivative often retains higher affinity for kinases with "gatekeeper" mutations or restricted active sites.[1]
Causality: The butyl chain can introduce steric clashes with residues lining the solvent channel. Furthermore, the flexible butyl chain loses more entropy upon binding compared to the rigid ethyl group.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (
)
This protocol synthesizes the core scaffold used for comparison.[2] It is self-validating because the color change (clear to yellow/orange) and precipitation indicate reaction progress.[1]
This diagram illustrates the parallel synthesis and the divergent biological outcomes based on the substituent choice.
Caption: Divergent synthesis and bioactivity profiles of N-ethyl vs N-butyl derivatives.
Figure 2: Mechanism of Action (P2X3 Antagonism Context)
Illustrating how steric bulk (Butyl) might interfere with binding in specific receptor subtypes compared to Ethyl.
Caption: Steric impact of alkyl chain length on receptor binding affinity.
References
Vertex Pharmaceuticals. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. Link
Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Multidisciplinary Applied Natural Science. Link (Demonstrates general pyrimidine synthesis and antimicrobial trends).
MDPI. (2021). Structure–Antimicrobial Activity Relationships of Compounds Containing N-Alkyl Scaffolds. Molecules. Link (Supports lipophilicity/permeability correlation for alkyl chains).
Bayer AG. (2020). P2X3-selective mechanism of Gefapixant and related antagonists. ERJ Open Research. Link (Context for 5-chloropyrimidine antagonists).
IR Spectroscopy Characteristic Bands for N-Substituted Aminopyrimidines
Executive Summary: The Structural Fingerprint N-substituted aminopyrimidines constitute the pharmacophore backbone of numerous kinase inhibitors (e.g., Imatinib, Dasatinib). In drug development, distinguishing the N-subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Fingerprint
N-substituted aminopyrimidines constitute the pharmacophore backbone of numerous kinase inhibitors (e.g., Imatinib, Dasatinib). In drug development, distinguishing the N-substitution pattern (primary vs. secondary amine) and monitoring the electronic environment of the pyrimidine ring is critical.
This guide provides a definitive vibrational spectroscopy framework to differentiate N-substituted (secondary) aminopyrimidines from their unsubstituted (primary) precursors. Unlike generic organic chemistry texts, we focus on the specific coupling effects between the exocyclic amine and the electron-deficient pyrimidine ring.
Theoretical Framework: Vibrational Modes
The IR spectrum of an N-substituted aminopyrimidine is governed by the interplay between the N-H oscillator and the aromatic pyrimidine system.
Key Vibrational Zones[1]
High Frequency (3500–3100 cm⁻¹): N-H stretching (
). This is the primary discriminator between substitution states.
Mid-Frequency (1650–1400 cm⁻¹): Pyrimidine ring stretching (
The following logic flow illustrates how to classify an unknown aminopyrimidine sample based on spectral features.
Figure 1: Decision tree for classifying aminopyrimidine substitution based on N-H stretching and bending modes.
Comparative Analysis: Characteristic Bands
The following table synthesizes experimental data contrasting unsubstituted 2-aminopyrimidine with N-alkyl/aryl substituted derivatives.
Table 1: Spectral Comparison of Aminopyrimidines
Vibrational Mode
Unsubstituted (Primary - NH₂)
N-Substituted (Secondary - NHR)
Mechanistic Insight
(Stretch)
Doublet Asym: ~3450–3400 cm⁻¹Sym: ~3330–3180 cm⁻¹
Singlet ~3350–3200 cm⁻¹(Shifts lower if H-bonded)
Primary amines have coupled oscillators (sym/asym).[1][2] Secondary amines have a single N-H bond [1, 2].[1][2][3]
(Bend)
Scissoring ~1650–1620 cm⁻¹ (Strong)
Weak/Absent No scissoring. Weak in-plane bend may appear ~1580–1500 cm⁻¹.
Scissoring requires two H atoms on the same N.
(Exocyclic)
~1260–1220 cm⁻¹
~1340–1280 cm⁻¹
N-substitution (esp. aromatic) often increases the C-N bond order via conjugation, shifting higher [3].
Ring Breathing
~990 cm⁻¹
~990–980 cm⁻¹
The pyrimidine ring breathing mode is relatively conserved but intensity varies with substitution pattern.
Overtone
~3200 cm⁻¹ (Fermi Resonance)
Rare/Weak
Overtone of the bending mode in primary amines often enhances the symmetric stretch region.
Critical Analysis of Band Shifts
The "Missing" Band: The disappearance of the high-frequency asymmetric stretch (~3440 cm⁻¹) is the most reliable indicator of successful N-substitution.
Hydrogen Bonding: In solid-state samples (KBr pellet), the N-H stretch of N-substituted aminopyrimidines often broadens and shifts to 3200–3100 cm⁻¹ due to intermolecular H-bonding with the pyrimidine ring nitrogen of adjacent molecules [4].
Electronic Effects: Electron-withdrawing groups (EWGs) on the N-substituent (e.g., a fluorophenyl group) will stiffen the N-H bond, shifting the stretch to higher wavenumbers compared to alkyl substituents.
Experimental Protocols
To obtain publication-quality spectra that resolve these subtle shifts, the choice of sampling technique is paramount.[4]
Protocol A: KBr Pellet (Gold Standard for Resolution)
Why: Provides the highest sensitivity and spectral resolution; ideal for identifying weak overtones and resolving H-bonding patterns.
Risk: Hygroscopic KBr can introduce water bands (~3400 cm⁻¹) that obscure N-H stretches.
Preparation: Dry spectroscopic-grade KBr powder at 110°C overnight.
Ratio: Mix 1–2 mg of aminopyrimidine sample with ~200 mg KBr (1:100 ratio).
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm to minimize Mie scattering).
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.
Acquisition: Collect 32–64 scans at 2 cm⁻¹ resolution.
Protocol B: ATR (Attenuated Total Reflectance) (High Throughput)
Why: Non-destructive, fast, and requires no sample dilution.
Risk: Lower sensitivity; peak intensity decreases at higher wavenumbers (penetration depth
).
Crystal Selection: Use a Diamond or ZnSe crystal.
Application: Place ~5 mg of solid powder directly on the crystal.
Contact: Apply high pressure using the slip-clutch clamp to ensure uniform contact (critical for quantitative consistency).
Correction: Apply "ATR Correction" in your software to normalize peak intensities to transmission-like values.
Diagram: Experimental Workflow
Figure 2: Workflow for selecting the appropriate IR sampling technique.
Advanced Application: Tautomerism
One of the most sophisticated uses of IR for aminopyrimidines is distinguishing between the Amino (stable) and Imino (rare) tautomers.
Amino Form: Characterized by the N-H stretches described above and aromatic ring skeletal vibrations (~1580 cm⁻¹).[1]
Imino Form: Characterized by a strong C=N exocyclic stretch (distinct from the ring C=N) appearing around 1650–1630 cm⁻¹ , often overlapping with the bending region but significantly more intense [5].
Diagnostic Tip: If you observe a new, intense band >1630 cm⁻¹ upon substitution or solvent change, suspect an imino tautomer contribution or strong intermolecular H-bonding networks.
References
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Link
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Link
DergiPark. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine. Link
Research India Publications. Study of Infrared Spectrum of 4-Amino-2,6-Dihydroxy Pyrimidine. Link
TSI Journals. (2010). Spectroscopic Investigations of 2-Aminopyridine. Link
A Senior Application Scientist's Guide to Validating 5-Chloropyrimidine Substitution using 13C NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized intermediates is a cornerstone of reliable and reproducible science. The regiochemistry o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized intermediates is a cornerstone of reliable and reproducible science. The regiochemistry of substitution on a heterocyclic scaffold like pyrimidine can profoundly impact a molecule's biological activity and physical properties. This guide provides an in-depth, expert-led comparison of how 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for validating the substitution pattern of 5-chloropyrimidines. We will explore the underlying principles, compare spectral data with isomers, and provide actionable experimental protocols.
The Challenge: Ambiguity in Pyrimidine Substitution
The Power of 13C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy provides direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2] Several key factors influence the 13C chemical shifts in substituted pyrimidines:
Electronegativity: The two nitrogen atoms in the pyrimidine ring are highly electronegative, leading to a general deshielding of the ring carbons compared to benzene.[3] This results in their signals appearing at a higher chemical shift (downfield).
Substituent Effects: The electronic nature of substituents further modulates the chemical shifts of the ring carbons. Electron-withdrawing groups, such as the chloro group, generally cause a downfield shift of the directly attached (ipso) carbon and other carbons in the ring, although the effect diminishes with distance.[4] Conversely, electron-donating groups (EDGs) like amino or methoxy groups cause an upfield shift (shielding), particularly at the ortho and para positions.[3]
Hybridization: The sp2 hybridized carbons of the aromatic pyrimidine ring resonate in a characteristic downfield region, typically between 110 and 170 ppm.[5]
Comparative Analysis of Chloropyrimidine Isomers
A crucial first step in validating the synthesis of a 5-chloropyrimidine derivative is to understand how its 13C NMR spectrum compares to its isomers, namely 2-chloropyrimidine and 4-chloropyrimidine. The position of the electron-withdrawing chlorine atom significantly alters the electronic distribution within the pyrimidine ring, leading to distinct and predictable differences in the 13C NMR spectra.
The workflow for this comparative analysis is as follows:
Caption: Workflow for isomeric comparison via 13C NMR.
Table 1: Comparison of 13C NMR Chemical Shifts (δ, ppm) for Chloropyrimidine Isomers
Carbon Position
2-Chloropyrimidine
4-Chloropyrimidine
5-Chloropyrimidine (Predicted)
C-2
~161.5
~163.1
~158.0
C-4
~158.5
~163.1
~159.0
C-5
~120.0
~122.5
~128.0
C-6
~158.5
~157.5
~159.0
Note: Data for 2- and 4-chloropyrimidine are sourced from public databases and literature.[6][7] The values for 5-chloropyrimidine are predicted based on established substituent effects in pyrimidine systems.[4]
The C-5 carbon in 5-chloropyrimidine is expected to be significantly downfield compared to the C-5 signals in the other isomers due to the direct attachment of the electronegative chlorine atom (ipso effect).
The C-4 and C-6 carbons, being adjacent to the C-5 chloro-substituted carbon, will also experience a downfield shift.
The symmetry of the molecule also provides clues. For instance, in 2-chloropyrimidine, C-4 and C-6 are equivalent, leading to a single signal, which is not the case for 4- and 5-chloropyrimidine.
Validating Disubstituted 5-Chloropyrimidines
When a second substituent is introduced onto the 5-chloropyrimidine scaffold, 13C NMR becomes even more critical for confirming the regiochemistry. The interplay of the electronic effects of both substituents creates a unique fingerprint in the 13C NMR spectrum.
Case Study: 2-Amino-5-chloropyrimidine
Let's consider the introduction of an amino group, a strong electron-donating group, at the 2-position of 5-chloropyrimidine. The amino group will cause a significant upfield shift (shielding) of the carbons ortho and para to it.
Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for 2-Amino-5-chloropyrimidine
Carbon Position
5-Chloropyrimidine (Predicted)
Substituent Effect of 2-NH2
2-Amino-5-chloropyrimidine (Predicted)
C-2
~158.0
Strong Upfield (ipso)
~162.0
C-4
~159.0
Upfield (ortho)
~157.0
C-5
~128.0
Minimal (meta)
~126.0
C-6
~159.0
Upfield (ortho)
~157.0
Note: The substituent effects are qualitative predictions based on general principles of NMR spectroscopy.[3]
The key takeaway is that the combination of the downfield shift induced by the 5-chloro substituent and the upfield shifts from the 2-amino group will result in a highly characteristic set of signals for 2-amino-5-chloropyrimidine, allowing for its unambiguous identification against other possible isomers, such as 4-amino-5-chloropyrimidine.
Experimental Protocols
Synthesis of 2-Amino-5-chloropyrimidine
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of 2-amino-5-chloropyrimidine.[8]
Starting Material: Begin with commercially available 2-aminopyrimidine.
Chlorination: In a suitable reaction vessel, dissolve 2-aminopyrimidine in a strong acid medium, such as concentrated hydrochloric acid.
Cooling: Cool the reaction mixture to between -15°C and -10°C using an appropriate cooling bath.
Diazotization: Slowly add a chilled aqueous solution of sodium nitrite to the cooled reaction mixture while maintaining the temperature below -5°C. The slow addition is crucial to control the exothermic reaction and the evolution of nitrogen oxides.
Neutralization: After the addition is complete, carefully neutralize the reaction mixture to approximately pH 7 with a cold aqueous solution of sodium hydroxide, ensuring the temperature does not rise above 0°C.
Isolation: The product, 2-chloropyrimidine, will precipitate along with sodium chloride. Collect the solid by filtration.
Extraction: Extract the 2-chloropyrimidine from the solid mixture using a suitable organic solvent like diethyl ether.
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Amination: The resulting 2-chloropyrimidine can then be subjected to a nucleophilic aromatic substitution reaction with an appropriate source of ammonia (e.g., ammonium hydroxide or an amine in a suitable solvent) to yield 2-amino-5-chloropyrimidine. The reaction conditions (temperature, solvent, and reaction time) will need to be optimized.
13C NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 10-20 mg of the purified 2-amino-5-chloropyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
Acquisition Parameters:
Use a standard proton-decoupled 13C NMR pulse sequence.
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).
The number of scans should be sufficient to obtain a good signal-to-noise ratio (typically several hundred to a few thousand scans).
A relaxation delay of 2-5 seconds is generally recommended to allow for full relaxation of the carbon nuclei.
The Definitive Power of 2D NMR
While 1D 13C NMR is powerful, complex substitution patterns can sometimes lead to ambiguity. In such cases, 2D NMR techniques are indispensable for providing definitive structural assignments.
Caption: Workflow for structural validation using 2D NMR.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is invaluable for assigning the signals of protonated carbons.[9]
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds.[3] This is arguably the most powerful tool for establishing the connectivity of a molecule and confirming the positions of substituents, as it allows you to "walk" around the carbon skeleton. For example, in 2-amino-5-chloropyrimidine, the amino protons would show a correlation to C-2 and C-4, while the H-4 proton would show correlations to C-2, C-5, and C-6, definitively confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å).[3] This can be particularly useful for confirming the relative positions of substituents. For instance, a NOE between a substituent's proton and a ring proton confirms their spatial proximity.
By systematically applying these 1D and 2D NMR techniques, researchers can confidently and unambiguously validate the substitution pattern of 5-chloropyrimidines and their derivatives, ensuring the integrity and reliability of their chemical research.
Conclusion
The precise determination of regiochemistry is a critical aspect of synthetic chemistry and drug development. This guide has demonstrated that 13C NMR spectroscopy, especially when augmented with 2D techniques like HSQC and HMBC, provides a robust and definitive method for validating the substitution pattern of 5-chloropyrimidines. By understanding the fundamental principles of chemical shifts and employing a comparative approach with isomeric and substituted analogs, researchers can navigate the complexities of pyrimidine chemistry with confidence. The provided experimental protocols and analytical workflows serve as a practical resource for scientists at the bench, ensuring the structural integrity of their synthesized compounds and the reliability of their subsequent research.
References
Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society. [Link]
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642834, 4-Chloropyrimidine. [Link]
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]
Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative. Journal of Applied Pharmaceutical Science. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74404, 2-Chloropyrimidine. [Link]
Patel, D. J., & Shapiro, L. (1988). Pyrimidine.pyrimidine base-pair mismatches in DNA. A nuclear magnetic resonance study of T.T pairing at neutral pH and C.C pairing at acidic pH in dodecanucleotide duplexes. Journal of Molecular Biology. [Link]
Pérez, M., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry. [Link]
Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed. [Link]
Macaya, R. F., et al. (1992). Nuclear magnetic resonance structural studies of intramolecular purine.purine.pyrimidine DNA triplexes in solution. Base triple pairing alignments and strand direction. PubMed. [Link]
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. [Link]
Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]
El-Gaby, M. S. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]
Lin, C.-H., et al. (2012). Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three- Component Heterocyclization. ACS Combinatorial Science. [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
Journal of Chemical Health Risks. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. [Link]
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]
Reich, H. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin. [Link]
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
Lee, H., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. [Link]
Scilit. (n.d.). 13C Nuclear Magnetic Resonance Spectroscopy. VI. Azines and Methyl Azines. [Link]
Semantic Scholar. (n.d.). 13C Nuclear Magnetic Resonance Spectroscopy. VI. Azines and Methyl Azines. [Link]
YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]
ResearchGate. (n.d.). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
nmrshiftdb2. (n.d.). open nmr database on the web. [Link]
Biological Magnetic Resonance Bank. (n.d.). Chemical Shift Query. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Butyl-5-chloropyrimidin-2-amine
Welcome to your essential guide for the safe handling of N-Butyl-5-chloropyrimidin-2-amine. As researchers and drug development professionals, our primary commitment is to safety, which enables groundbreaking scientific...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to your essential guide for the safe handling of N-Butyl-5-chloropyrimidin-2-amine. As researchers and drug development professionals, our primary commitment is to safety, which enables groundbreaking scientific advancement. This document provides a detailed, experience-driven framework for personal protective equipment (PPE), operational protocols, and disposal, ensuring both your safety and the integrity of your research. The guidance herein is synthesized from established safety data for structurally similar and hazardous compounds, providing a robust safety margin.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
Acute Toxicity: Potentially toxic or harmful if swallowed, inhaled, or absorbed through the skin[1][3].
Corrosivity: Likely to cause severe skin burns and serious eye damage upon contact[1].
Respiratory Irritation: As a solid powder, it may form dust that can cause respiratory irritation[1][4].
Environmental Hazard: May be harmful to aquatic life with long-lasting effects[1].
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation—it is a critical necessity.
Core Directive: Multi-Layered PPE for Comprehensive Protection
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling N-Butyl-5-chloropyrimidin-2-amine in a laboratory setting.
Respiratory Protection: A Non-Negotiable for Solids
Administrative and engineering controls, such as working within a certified chemical fume hood, are the first line of defense[5]. However, when handling the solid form of this compound, especially during weighing or transfer where dust generation is possible, respiratory protection is mandatory[1].
Why it's critical: Fine powders can be easily aerosolized and inhaled, leading to systemic toxicity.
Recommendation: A NIOSH-approved air-purifying respirator fitted with P95 or P100 particulate filters is recommended for nuisance dust[4]. For higher-risk operations or in the absence of a fume hood, a respirator with combination cartridges for organic vapors and particulates (OV/AG/P99) should be used[4]. Annual medical evaluations and fit testing are required for all respirator users[5].
Eye and Face Protection: Shielding from Corrosive Splashes
The potential for severe eye damage necessitates robust protection.
Why it's critical: A single, small particle of a corrosive substance can cause irreversible eye damage[6].
Recommendations:
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times[5].
Enhanced Protection: When there is a risk of splashes, such as during the transfer of solutions or reactions under pressure, a full-face shield should be worn over the chemical splash goggles[5].
Hand Protection: The Imperative of Chemical Resistance
Hands are the most likely part of the body to come into direct contact with the chemical.
Why it's critical: The compound is assumed to be toxic upon dermal contact and can cause severe skin burns[1]. Standard disposable gloves may not offer sufficient protection for prolonged exposure.
Recommendations:
Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves provide good short-term protection against a broad range of chemicals[5]. For operations involving significant contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data[5][6].
Double Gloving: Wearing two pairs of nitrile gloves is a recommended practice. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon contamination, without exposing the skin.
Body Protection: Your Last Line of Defense
Protective clothing shields the skin from accidental spills and contamination.
Why it's critical: Prevents direct contact of hazardous materials with your skin and personal clothing[6].
Recommendations:
A flame-retardant, fully buttoned lab coat is required[1].
For procedures with a higher risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat[7].
Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory[5]. Fabrics like polyester and acrylic should be avoided in favor of cotton or other natural fibers worn underneath the lab coat[5].
PPE Protocol Summary
The level of PPE required will vary based on the specific task and the associated risks.
Task/Scenario
Respiratory Protection
Eye/Face Protection
Hand Protection
Body Protection
Storage & Inspection
Not required if containers are sealed
Safety glasses
Nitrile gloves (single pair)
Lab coat
Weighing & Dispensing (in Fume Hood)
NIOSH-approved respirator (P95/P100)
Chemical splash goggles
Double-layered nitrile gloves
Lab coat
Solution Preparation & Transfer
As required by fume hood operation
Chemical splash goggles & face shield
Double-layered nitrile gloves
Lab coat, chemical-resistant apron
Large-Scale Operations (>10g)
NIOSH-approved respirator (OV/AG/P99)
Chemical splash goggles & face shield
Neoprene or butyl rubber gloves over nitrile
Chemical-resistant coveralls
Spill Cleanup
NIOSH-approved respirator (OV/AG/P99)
Chemical splash goggles & face shield
Heavy-duty chemical-resistant gloves
Chemical-resistant suit or coveralls, boots
Operational Plan: Step-by-Step Protocol for Safe Weighing and Dispensing
This protocol ensures that each step, from preparation to completion, is conducted with the highest level of safety.
Preparation:
Ensure the chemical fume hood is certified and functioning correctly.
Cover the work surface with absorbent, disposable bench paper.
Prepare all necessary equipment (spatulas, weigh boats, containers) and place them within the fume hood to minimize movement.
.
Donning PPE:
Don inner nitrile gloves.
Don lab coat and a chemical-resistant apron if necessary.
Don NIOSH-approved respirator and perform a user seal check.
Don chemical splash goggles.
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
.
Handling the Chemical:
Retrieve the container of N-Butyl-5-chloropyrimidin-2-amine and place it in the fume hood.
Slowly open the container to avoid creating airborne dust.
Using a clean spatula, carefully transfer the desired amount of the solid to a weigh boat on a tared balance inside the hood.
Once the desired amount is weighed, securely close the primary container.
.
Cleanup and Doffing:
Wipe the spatula and any contaminated surfaces with a damp cloth, treating the cloth as hazardous waste.
Dispose of the weigh boat and any contaminated bench paper into a designated halogenated solid waste container.
To doff PPE, first remove the outer gloves, turning them inside out.
Remove the lab coat and apron, folding them inward.
Remove goggles and respirator.
Remove inner gloves and dispose of them.
Wash hands and face thoroughly with soap and water[1].
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling of N-Butyl-5-chloropyrimidin-2-amine.
Disposal Plan: Managing Halogenated Waste
As a chlorinated compound, all waste generated from handling N-Butyl-5-chloropyrimidin-2-amine must be treated as halogenated organic waste [8][9].
Solid Waste: All contaminated disposable items, including gloves, bench paper, pipette tips, and weigh boats, must be collected in a clearly labeled, sealed container designated for "Halogenated Solid Waste"[10][11].
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed container labeled "Halogenated Liquid Waste." Never dispose of this material down the drain[8].
Incompatibilities: Avoid mixing halogenated waste with non-halogenated solvents to prevent costly disposal procedures and potential reactive hazards. Keep segregated from incompatible materials such as strong acids, bases, and oxidizing agents[8][11].
Container Management: Ensure waste containers are properly sealed, stored in a well-ventilated area (like a satellite accumulation area), and are never filled to more than 75% capacity to allow for vapor expansion[11].
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence.
References
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
Personal Protective Equipment (PPE). (n.d.). CHEMM.
Personal Protective Equipment. (2025, September 12). US EPA.
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
SAFETY DATA SHEET for 2-Amino-5-chloropyridine. (2025, December 18). Fisher Scientific.
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). SafetySign.com.
Halogenated Solvents. (n.d.). Washington State University.
SAFETY DATA SHEET for 2-Chloropyrimidine. (2025, December 19). Fisher Scientific.
SAFETY DATA SHEET for 2-Aminopyridine. (2021, December 24). Fisher Scientific.
SAFETY DATA SHEET. (n.d.). Enamine.
Halogenated Waste. (n.d.). University of California, Irvine.
Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. (n.d.). University of Bristol.
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
Hazardous Waste Reduction. (n.d.). University of Texas at Austin Environmental Health and Safety.